Product packaging for Jak-IN-21(Cat. No.:)

Jak-IN-21

Cat. No.: B12401794
M. Wt: 372.4 g/mol
InChI Key: HTJNRNRPDXBRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jak-IN-21 is a small-molecule inhibitor designed to target the Janus kinase (JAK) family, which plays a critical role in the JAK-STAT signaling pathway . This pathway is a central communication channel for cytokines and growth factors, regulating processes like immune response, inflammation, and cell proliferation . Dysregulation of this pathway is implicated in a range of diseases, making JAK inhibitors like this compound valuable tools for basic research and drug discovery . As a research-grade compound, this compound is supplied for laboratory investigation purposes only. It is intended for use in established in vitro models to study autoimmune diseases, hematological cancers, and inflammatory conditions . This product is strictly labeled "For Research Use Only" (RUO) and is not intended for the diagnosis, treatment, or prevention of disease in humans or animals . RUO products are not subject to the same regulatory evaluations as diagnostic or therapeutic agents, and their performance characteristics for clinical use are undefined . Researchers are responsible for handling this compound in accordance with their institution's safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16N8O B12401794 Jak-IN-21

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16N8O

Molecular Weight

372.4 g/mol

IUPAC Name

N-(cyanomethyl)-4-[2-[[1-(cyanomethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]benzamide

InChI

InChI=1S/C19H16N8O/c1-13-10-23-19(25-16-11-24-27(12-16)9-7-21)26-17(13)14-2-4-15(5-3-14)18(28)22-8-6-20/h2-5,10-12H,8-9H2,1H3,(H,22,28)(H,23,25,26)

InChI Key

HTJNRNRPDXBRQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CC=C(C=C2)C(=O)NCC#N)NC3=CN(N=C3)CC#N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of JAK-IN-21 in Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The JAK-STAT Pathway in Immunity

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade essential for mediating responses to a wide array of cytokines, interferons, and growth factors.[1][2][3][4] This pathway plays a central role in orchestrating immune cell development, differentiation, activation, and homeostasis.[5] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] These enzymes associate with the intracellular domains of type I and II cytokine receptors.[4]

Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4][6] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in inflammatory and immune responses.[1][4] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases, making JAKs significant therapeutic targets.[3][5][7] JAK-IN-21 is a potent small-molecule inhibitor targeting this pathway.

Core Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of Janus kinases. By binding to the ATP-binding site in the kinase domain of JAK enzymes, it prevents the phosphorylation and subsequent activation of the JAKs.[8] This blockade is the critical step that halts the entire downstream signaling cascade. Inhibition of JAK activation prevents the phosphorylation of the cytokine receptor and, consequently, the recruitment and phosphorylation of STAT proteins. As a result, STATs cannot dimerize and translocate to the nucleus, leading to the suppression of cytokine-induced gene transcription.[1] This interruption of intracellular signaling effectively dampens the pro-inflammatory and immunomodulatory effects of various cytokines, representing the core mechanism by which this compound exerts its effects on immune cells.[7]

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Cytokine Receptor1 Receptor Subunit 1 Cytokine->Receptor1 Binds Receptor2 Receptor Subunit 2 Cytokine->Receptor2 JAK1 JAK Receptor1->JAK1 Activates JAK2 JAK Receptor2->JAK2 Activates JAK1->JAK2 Trans-phosphorylation STAT1 STAT JAK1->STAT1 Phosphorylates (P) STAT2 STAT JAK2->STAT2 Phosphorylates (P) STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Regulates JAK_IN_21 This compound JAK_IN_21->Inhibition Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Biochemical Profile and Selectivity

The potency and selectivity of a JAK inhibitor are critical determinants of its biological effects and potential therapeutic window. This compound has been characterized in biochemical assays to determine its half-maximal inhibitory concentration (IC50) against various members of the JAK family.

Based on available data, this compound is a potent inhibitor of JAK1 and JAK2, with lower potency against TYK2 and the JAK2 V617F mutant, which is associated with myeloproliferative neoplasms.[9][10] The selectivity for JAK1 and JAK2 suggests that this compound will primarily modulate the signaling of cytokines that rely on these two kinases.

Target Kinase IC50 (nM) Reference
JAK11.73[9][10]
JAK22.04[9][10]
JAK2 V617F109[9][10]
TYK262.9[9][10]

Table 1: Biochemical inhibitory potency of this compound against JAK family kinases.

This selectivity profile is crucial. The potent inhibition of JAK1 and JAK2 implies that this compound can effectively block signaling pathways for a broad range of pro-inflammatory cytokines, including those mediated by IL-6 (JAK1/JAK2), IFN-γ (JAK1/JAK2), and common gamma-chain (γc) cytokines like IL-2 and IL-21 (JAK1/JAK3).[4][8][11]

Predicted Effects on Immune Cell Function

Given its potent inhibition of JAK1 and JAK2, this compound is predicted to have significant effects on the function of both innate and adaptive immune cells.

  • T Cells: T cell activation, differentiation, and proliferation are heavily dependent on cytokines that signal through JAK1 and JAK3 (e.g., IL-2, IL-21) and JAK1/JAK2 (e.g., IL-6).[4][11] By inhibiting JAK1, this compound would be expected to suppress the differentiation of T helper subsets (Th1, Th17) and reduce T cell proliferation, key events in many autoimmune conditions.[7][12]

  • B Cells: B cell maturation, survival, and antibody production are influenced by cytokines like IL-6 and IL-21.[11] Inhibition of the JAK1/JAK2 and JAK1/JAK3 pathways would likely lead to reduced B cell activation and differentiation into plasma cells, thereby decreasing immunoglobulin secretion.[11]

  • Monocytes/Macrophages: Pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by macrophages can be driven by signals that are themselves JAK-STAT dependent. By blocking these pathways, this compound can disrupt the feed-forward loops of inflammation that are central to chronic inflammatory diseases.[12]

  • Natural Killer (NK) Cells: The development and function of NK cells are regulated by γc cytokines such as IL-2 and IL-15, which signal via the JAK1/JAK3 pathway.[13] Inhibition of JAK1 by this compound would likely suppress NK cell activation and expansion.[13]

Key Experimental Protocols

Evaluating the mechanism of action of a JAK inhibitor like this compound involves a combination of biochemical and cellular assays. The following sections detail generalized protocols representative of those used in the field.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase. It is the standard method for determining IC50 values.

Principle: A purified recombinant JAK enzyme is incubated with a specific peptide substrate, ATP, and varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically via fluorescence or luminescence, to determine the extent of kinase inhibition.[14][15][16]

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a reaction buffer containing a purified, recombinant JAK enzyme (e.g., JAK1 or JAK2), a specific peptide substrate, and ATP.

  • Reaction Incubation:

    • Add the diluted this compound or DMSO (vehicle control) to a multi-well assay plate.

    • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction by adding a detection reagent. This reagent often contains ADP-detecting antibodies or couples ADP production to a fluorescent or luminescent signal.[17][18]

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare serial dilution of This compound in DMSO C Add inhibitor/DMSO to 96/384-well plate A->C B Prepare reaction mix: - Purified JAK Enzyme - Peptide Substrate - ATP D Add reaction mix to initiate kinase activity B->D C->D E Incubate at RT (e.g., 60 min) D->E F Add detection reagent to stop reaction & generate signal E->F G Read plate (Fluorescence/Luminescence) F->G H Calculate % Inhibition & determine IC50 G->H

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular STAT Phosphorylation Assay

This assay measures the inhibitory effect of a compound on cytokine-induced STAT phosphorylation within whole blood or isolated immune cells, providing a more physiologically relevant measure of potency.[19]

Principle: Immune cells are pre-incubated with the inhibitor and then stimulated with a specific cytokine known to activate a particular JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against a cell surface marker (to identify the cell type) and phosphorylated STAT (pSTAT). The level of pSTAT is quantified by flow cytometry.[19]

Methodology:

  • Sample Preparation:

    • Collect whole blood from healthy donors into EDTA-containing tubes or use isolated peripheral blood mononuclear cells (PBMCs).

  • Inhibitor Incubation:

    • Aliquot 100 µL of whole blood or PBMCs into tubes.

    • Add varying concentrations of this compound or DMSO (vehicle control).

    • Incubate for 1 hour at 37°C.[19]

  • Cytokine Stimulation:

    • Add a specific cytokine to stimulate a target pathway (e.g., IL-6 to assess JAK1/JAK2 inhibition of pSTAT3, or IFN-α to assess JAK1/TYK2 inhibition of pSTAT1).[19]

    • Incubate for 15 minutes at 37°C.[19]

  • Staining and Analysis:

    • Lyse red blood cells and simultaneously fix and permeabilize the remaining leukocytes using a commercial kit.[19]

    • Incubate the cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD4 for T-helper cells, anti-pSTAT3).

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the immune cell population of interest (e.g., CD4+ T cells).

    • Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.

    • Calculate the cellular IC50 by plotting the inhibition of the pSTAT MFI against the inhibitor concentration.

pSTAT_Assay_Workflow cluster_prep 1. Cell Preparation & Incubation cluster_staining 2. Staining cluster_analysis 3. Analysis A Aliquot whole blood or isolated PBMCs B Pre-incubate with This compound dilutions A->B C Stimulate with specific cytokine (e.g., IL-6) B->C D Lyse RBCs, Fix & Permeabilize Leukocytes C->D E Stain with fluorescent antibodies (e.g., anti-CD4, anti-pSTAT3) D->E F Acquire data on Flow Cytometer E->F G Gate on cell population of interest F->G H Determine pSTAT MFI & calculate cellular IC50 G->H

Caption: Workflow for a cellular STAT phosphorylation flow cytometry assay.

Conclusion

This compound is a potent small-molecule inhibitor of the Janus kinase family, with high selectivity for JAK1 and JAK2. Its core mechanism of action is the competitive inhibition of ATP binding to these kinases, which blocks the phosphorylation and activation of STAT proteins, thereby abrogating the signaling of numerous pro-inflammatory cytokines. This activity is predicted to have profound immunomodulatory effects across various immune cell lineages, including T cells, B cells, and myeloid cells. The evaluation of its precise effects relies on a suite of established biochemical and cellular assays that can quantify its potency and functional consequences. The selectivity profile of this compound suggests its potential as a targeted therapeutic for immune-mediated inflammatory diseases.

References

The Role of Jak-IN-21 in JAK-STAT Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in immune function, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a multitude of autoimmune diseases and cancers, making it a prime target for therapeutic intervention. Jak-IN-21 is a potent and selective small molecule inhibitor of the JAK family of tyrosine kinases. This technical guide provides an in-depth analysis of the function of this compound in the JAK-STAT signaling cascade, presenting its inhibitory profile, detailing the experimental methodologies used for its characterization, and visualizing the complex biological interactions and workflows.

Introduction to the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signal transduction cascade initiated by the binding of cytokines, interleukins, and growth factors to their cognate receptors on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of target genes involved in a wide array of cellular processes. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2, which associate with different cytokine receptors, often in heterodimeric pairs, to mediate distinct biological responses.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the JAK family of kinases. By binding to the ATP-binding pocket of the kinase domain of JAKs, this compound prevents the phosphorylation of the JAKs themselves, the cytokine receptors, and the downstream STAT proteins. This blockade of STAT phosphorylation is the crucial step that inhibits the subsequent dimerization and nuclear translocation of STATs, thereby preventing the transcription of pro-inflammatory and other target genes. The selectivity profile of this compound across the JAK family dictates its specific therapeutic applications and potential side effects.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation JakIN21 This compound JakIN21->JAK Inhibition pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation

JAK-STAT Signaling Pathway and Inhibition by this compound.

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been determined through biochemical assays, with the half-maximal inhibitory concentrations (IC50) against various JAK isoforms summarized below.

Target KinaseIC50 (nM)
JAK11.73[1][2]
JAK22.04[1][2]
J2V617F109[1][2]
TYK262.9[1][2]

These data indicate that this compound is a potent inhibitor of JAK1 and JAK2, with moderate activity against TYK2 and the JAK2 V617F mutant. The selectivity profile suggests potential applications in diseases driven by JAK1 and JAK2 signaling.

Experimental Protocols

The characterization of this compound and other JAK inhibitors relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.

  • Objective: To determine the IC50 value of this compound against purified JAK1, JAK2, JAK3, and TYK2.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.

    • Biotinylated peptide substrate (e.g., a peptide derived from a known JAK substrate).

    • ATP.

    • This compound (or other test compounds) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

    • Detection reagents (e.g., HTRF-based detection with Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

    • Add the purified JAK kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents and incubate for a specified time (e.g., 60 minutes) to allow for binding.

    • Read the plate on a suitable plate reader (e.g., HTRF reader).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Assay by Flow Cytometry

This cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Objective: To determine the cellular potency of this compound in inhibiting cytokine-induced phosphorylation of specific STAT proteins.

  • Materials:

    • Fresh human whole blood or isolated PBMCs.

    • This compound (or other test compounds) at various concentrations.

    • Cytokines for stimulation (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1, GM-CSF for pSTAT5).

    • Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Aliquot whole blood or PBMCs into tubes.

    • Add serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Stimulate the cells by adding the appropriate cytokine and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Immediately fix the cells by adding a fixation buffer to stop the signaling cascade.

    • Lyse red blood cells (if using whole blood).

    • Permeabilize the cells by adding a permeabilization buffer.

    • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTATs.

    • Wash the cells and resuspend in a suitable buffer for flow cytometry analysis.

  • Data Analysis:

    • Gate on specific cell populations (e.g., CD4+ T cells, monocytes) based on surface marker expression.

    • Determine the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated and unstimulated samples for each inhibitor concentration.

    • Calculate the percent inhibition of cytokine-induced pSTAT signal for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Western Blotting for pSTAT Analysis

This technique provides a semi-quantitative assessment of the levels of phosphorylated and total STAT proteins in cell lysates.

  • Objective: To visually confirm the inhibition of STAT phosphorylation by this compound in a specific cell line.

  • Materials:

    • A suitable cell line that expresses the target JAKs and responds to a specific cytokine.

    • This compound (or other test compounds).

    • Cytokine for stimulation.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer apparatus and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

    • Primary antibodies against pSTAT and total STAT, and a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time.

    • Stimulate the cells with the appropriate cytokine for a short period.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the bands to quantify the relative levels of pSTAT and total STAT.

    • Normalize the pSTAT signal to the total STAT signal and/or the loading control.

    • Compare the pSTAT levels in the inhibitor-treated samples to the cytokine-stimulated control to assess the degree of inhibition.

cluster_biochemical Biochemical Kinase Assay cluster_cellular Cellular pSTAT Assay Purified_JAK Purified JAK Kinase Reaction Kinase Reaction Purified_JAK->Reaction Inhibitor_Biochem This compound Inhibitor_Biochem->Reaction ATP_Substrate ATP + Peptide Substrate ATP_Substrate->Reaction Detection_Biochem Detection (e.g., HTRF) Reaction->Detection_Biochem IC50_Biochem IC50 Determination Detection_Biochem->IC50_Biochem Cells Whole Blood / PBMCs Inhibitor_Cell This compound Cells->Inhibitor_Cell Pre-incubation Cytokine_Stim Cytokine Stimulation Inhibitor_Cell->Cytokine_Stim Fix_Perm Fixation & Permeabilization Cytokine_Stim->Fix_Perm Staining Antibody Staining (pSTAT, Surface Markers) Fix_Perm->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry IC50_Cell IC50 Determination Flow_Cytometry->IC50_Cell

Experimental Workflow for Characterizing JAK Inhibitors.

Conclusion

This compound is a potent inhibitor of the JAK-STAT signaling pathway, demonstrating high affinity for JAK1 and JAK2. Its mechanism of action, centered on the competitive inhibition of ATP binding, effectively abrogates cytokine-mediated signal transduction. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound and other JAK inhibitors. The continued exploration of the nuanced roles of individual JAK isoforms and the development of increasingly selective inhibitors hold significant promise for the treatment of a wide range of inflammatory and neoplastic diseases.

References

Jak-IN-21: A Comprehensive Technical Overview of Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Jak-IN-21, a potent pan-JAK inhibitor, for its target proteins. The document includes a detailed summary of its quantitative binding data, a representative experimental protocol for determining kinase inhibition, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Binding Affinity Data

This compound demonstrates high affinity for members of the Janus kinase (JAK) family. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against JAK1, JAK2, JAK3, and TYK2. It is important to note that slight variations in IC50 values can be observed between different studies, which may be attributed to minor differences in experimental conditions.

Target ProteinIC50 (nM) - Study AIC50 (nM) - Study B
JAK11.22.2
JAK20.71.1
JAK34.39.1
TYK21.11.9

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound like this compound, based on a standard biochemical assay format.

Objective: To determine the IC50 value of this compound for a specific JAK kinase.

Materials:

  • Recombinant human JAK kinase (e.g., JAK1, JAK2, JAK3, or TYK2)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • This compound (or other test inhibitor)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Multichannel pipettes and a plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the assay buffer, the specific JAK kinase, and the peptide substrate.

    • Add the master mix to each well of the assay plate.

    • Prepare an ATP solution in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the assay plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions (e.g., the ADP-Glo™ reagent which depletes the remaining ATP).

    • Add a second reagent (the kinase detection reagent) to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data using the controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a high concentration of a known potent inhibitor).

    • Plot the normalized kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.

Visualizations

JAK-STAT Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and highlights the point at which this compound exerts its inhibitory effect.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Jak_IN_21 This compound Jak_IN_21->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in a typical experimental workflow for determining the IC50 value of a kinase inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of this compound D Dispense this compound to Plate A->D B Prepare Kinase/Substrate Master Mix E Add Master Mix B->E C Prepare ATP Solution F Initiate Reaction with ATP C->F D->E E->F G Incubate at Room Temperature F->G H Stop Reaction & Add Detection Reagent G->H I Measure Luminescence H->I J Data Analysis & IC50 Calculation I->J

Preliminary Studies on Janus Kinase (JAK) Inhibitors in Autoimmune Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Janus kinase (JAK) inhibitors in various autoimmune disease models. While the specific compound "Jak-IN-21" did not yield public data, this document synthesizes available information on representative JAK inhibitors to serve as a comprehensive resource. The focus is on the mechanism of action, experimental protocols, and key quantitative outcomes to aid in the design and interpretation of studies in this field.

Core Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[1][2] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3] Upon a cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[4] These STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[2][4]

JAK inhibitors are small molecules that block the activity of one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the downstream signaling of various pro-inflammatory cytokines.[5][6] This mechanism makes them a compelling therapeutic target for a wide range of autoimmune diseases.[7]

Caption: General mechanism of JAK-STAT signaling and its inhibition.

Preclinical Autoimmune Models

The efficacy of JAK inhibitors has been evaluated in a variety of animal models that recapitulate key aspects of human autoimmune diseases.

EAE is a widely used animal model for multiple sclerosis, characterized by central nervous system (CNS) inflammation, demyelination, and axonal damage.[8][9] The model can be induced in susceptible mouse strains by immunization with myelin-derived antigens.[10]

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

  • Induction: Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).[11][12]

  • Pertussis Toxin: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of encephalitogenic T cells into the CNS.[9]

  • Treatment: The JAK inhibitor or vehicle is administered daily, typically starting at the onset of clinical signs (around day 7-10) or prophylactically.[8]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

  • Histopathology: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).[10]

  • Immunophenotyping: Splenocytes and lymph node cells can be isolated and restimulated with MOG35-55 to assess T cell proliferation and cytokine production (e.g., IFN-γ, IL-17) by flow cytometry or ELISA.[12]

EAE_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Induction Immunization with MOG35-55/CFA PTX Pertussis Toxin (Day 0, 2) Treatment JAK Inhibitor or Vehicle Administration Induction->Treatment Scoring Daily Clinical Scoring Treatment->Scoring Histo Histopathology Scoring->Histo Immuno Immunophenotyping Scoring->Immuno

Caption: Experimental workflow for EAE induction and assessment.

Quantitative Data Summary (Representative)

ParameterVehicle ControlJAK Inhibitor% Change
Mean Peak Clinical Score3.5 ± 0.51.5 ± 0.3-57%
CNS Inflammatory Infiltrates (cells/mm²)150 ± 2550 ± 10-67%
Demyelination Score (0-3)2.8 ± 0.41.0 ± 0.2-64%
MOG-specific Th1 Cells (%)12 ± 24 ± 1-67%
MOG-specific Th17 Cells (%)8 ± 1.52 ± 0.5-75%

Murine models of systemic lupus erythematosus (SLE), such as the NZB/W F1 and MRL/lpr strains, spontaneously develop features of human lupus, including autoantibody production and lupus nephritis.[13][14]

Experimental Protocol: Therapeutic Treatment in NZB/W F1 Mice

  • Model: Female NZB/W F1 mice are used, which spontaneously develop lupus-like disease.[14]

  • Monitoring: Mice are monitored weekly for proteinuria, a key indicator of lupus nephritis.[15]

  • Treatment Initiation: Treatment with a JAK inhibitor or vehicle begins when mice develop significant proteinuria (e.g., >300 mg/dL).[14]

  • Endpoints: Primary endpoints include survival and reduction in proteinuria.[14] Secondary endpoints can include serum levels of anti-dsDNA antibodies, and histological analysis of kidney and salivary gland inflammation.[13][15]

  • Gene Expression: RNA sequencing can be performed on kidney tissue to assess changes in gene expression signatures associated with nephritis.[14]

Lupus_Workflow Start NZB/W F1 Mice Monitor Weekly Proteinuria Monitoring Start->Monitor Onset Disease Onset (Proteinuria >300 mg/dL) Monitor->Onset Treatment JAK Inhibitor or Vehicle Treatment Onset->Treatment Endpoints Endpoint Analysis: - Survival - Proteinuria - Anti-dsDNA - Histology Treatment->Endpoints

Caption: Therapeutic treatment workflow in a lupus nephritis model.

Quantitative Data Summary (Representative)

ParameterVehicle ControlJAK Inhibitorp-value
Median Survival (weeks)40>52<0.01
Proteinuria Score (0-4)3.8 ± 0.31.2 ± 0.2<0.001
Anti-dsDNA Titer (U/mL)8500 ± 12002500 ± 500<0.01
Glomerulonephritis Score (0-4)3.5 ± 0.41.0 ± 0.3<0.001

Animal models of psoriasis aim to replicate the characteristic skin inflammation and epidermal hyperplasia seen in human disease. Common models include the imiquimod (IMQ)-induced model and IL-23 injection model.[16][17]

Experimental Protocol: Imiquimod-Induced Psoriasis-like Skin Inflammation

  • Model: BALB/c or C57BL/6 mice are used.[17]

  • Induction: A daily topical dose of imiquimod cream (e.g., 62.5 mg) is applied to the shaved back skin for 5-7 consecutive days.[18]

  • Treatment: The JAK inhibitor can be administered orally or topically in conjunction with the imiquimod application.[16]

  • Assessment: Skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and thickness. Ear thickness is also measured.

  • Histology and Gene Expression: At the end of the study, skin biopsies are taken for histological analysis (e.g., epidermal thickness) and measurement of inflammatory cytokine and chemokine gene expression (e.g., IL-17, IL-22, IL-23) by qPCR.[16]

Psoriasis_Workflow Induction Daily Topical Imiquimod (5-7 days) Treatment Concurrent JAK Inhibitor or Vehicle Treatment Assessment Daily PASI Scoring & Ear Thickness Induction->Assessment Analysis Endpoint Analysis: - Histology (Epidermal Thickness) - qPCR (Cytokine Expression) Assessment->Analysis

Caption: Workflow for imiquimod-induced psoriasis model.

Quantitative Data Summary (Representative)

ParameterVehicle ControlJAK Inhibitor% Reduction
Ear Thickness (mm)0.45 ± 0.050.25 ± 0.0344%
Epidermal Thickness (µm)120 ± 1540 ± 867%
IL-17A mRNA (fold change)100 ± 2025 ± 775%
IL-22 mRNA (fold change)80 ± 1515 ± 581%

Models of colitis, such as dextran sulfate sodium (DSS)-induced colitis, are used to study the pathogenesis of IBD and evaluate potential therapeutics.[19][20]

Experimental Protocol: DSS-Induced Colitis

  • Model: C57BL/6 mice are typically used.

  • Induction: Acute colitis is induced by administering 2-3% DSS in the drinking water for 5-7 days.[19]

  • Treatment: A JAK inhibitor or vehicle is administered orally or intraperitoneally, either prophylactically or therapeutically after DSS induction.[19]

  • Assessment: Mice are monitored daily for weight loss, stool consistency, and rectal bleeding, which are used to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, colon length is measured (colonic shortening is a sign of inflammation), and colon tissue is collected for histological scoring of inflammation and damage. Myeloperoxidase (MPO) activity can also be measured as a marker of neutrophil infiltration.[20]

IBD_Workflow Induction DSS in Drinking Water (5-7 days) Treatment JAK Inhibitor or Vehicle Administration Induction->Treatment Monitoring Daily Monitoring: - Weight Loss - Disease Activity Index (DAI) Treatment->Monitoring Analysis Endpoint Analysis: - Colon Length - Histology Score - MPO Activity Monitoring->Analysis

Caption: Workflow for DSS-induced colitis model.

Quantitative Data Summary (Representative)

ParameterVehicle ControlJAK Inhibitorp-value
Disease Activity Index (DAI)3.8 ± 0.41.5 ± 0.3<0.001
Colon Length (cm)6.5 ± 0.58.5 ± 0.4<0.01
Histological Score (0-12)9 ± 1.53 ± 1.0<0.001
MPO Activity (U/g tissue)5.0 ± 0.81.8 ± 0.5<0.01

Collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) are common rodent models for studying the inflammatory and joint-destructive aspects of rheumatoid arthritis.[21][22][23]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

  • Model: Male DBA/1 mice are used due to their susceptibility to CIA.

  • Immunization: Mice are immunized with an emulsion of bovine type II collagen in CFA at the base of the tail. A booster immunization is given 21 days later.[22][23]

  • Treatment: The JAK inhibitor or vehicle is administered daily, typically starting after the booster immunization or at the onset of clinical arthritis.[24]

  • Clinical Assessment: Arthritis development is monitored by visual scoring of paw swelling and erythema on a scale of 0-4 per paw (maximum score of 16). Paw thickness can also be measured with calipers.[24]

RA_Workflow Immunization1 Primary Immunization (Collagen/CFA) Immunization2 Booster Immunization (Day 21) Immunization1->Immunization2 Treatment JAK Inhibitor or Vehicle Administration Immunization2->Treatment Assessment Clinical Scoring & Paw Measurement Treatment->Assessment Analysis Histological Analysis of Joints Assessment->Analysis

Caption: Experimental workflow for collagen-induced arthritis.

Quantitative Data Summary (Representative)

ParameterVehicle ControlJAK Inhibitor (15 mg/kg/day)% Inhibition
Mean Arthritis Score (0-16)12.5 ± 1.51.0 ± 0.592%
Paw Swelling (mm)1.8 ± 0.20.3 ± 0.183%
Histological Score (Inflammation)3.2 ± 0.40.5 ± 0.284%
Histological Score (Bone Resorption)2.8 ± 0.30.2 ± 0.193%

This guide provides a foundational understanding of the preclinical evaluation of JAK inhibitors in key autoimmune models. The detailed protocols and representative data offer a framework for designing and interpreting studies aimed at developing novel therapies for autoimmune diseases.

References

Jak-IN-21: A Technical Guide for Investigating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Jak-IN-21, a covalent inhibitor of Janus kinase 3 (JAK3), for its application in studying inflammatory signaling pathways. We will cover its mechanism of action, biochemical profile, and detailed experimental protocols, presenting a complete resource for researchers utilizing this tool.

Introduction to the JAK-STAT Pathway and this compound

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors. This pathway plays a pivotal role in regulating immune responses and inflammation. The binding of a cytokine to its receptor induces the activation of receptor-associated JAKs, which then phosphorylate the receptor itself. This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases.

This compound is a potent and selective covalent inhibitor of JAK3. It achieves its specificity by targeting a unique cysteine residue (Cys-909) present in the active site of JAK3, which is not conserved in other JAK family members like JAK1, JAK2, and TYK2. This covalent interaction leads to irreversible inhibition, making this compound a valuable chemical probe for dissecting the specific roles of JAK3 in cellular signaling.

Mechanism of Action and Biochemical Profile

This compound functions by forming a covalent bond with the Cys-909 residue within the ATP-binding site of JAK3. This irreversible binding prevents ATP from accessing the kinase, thereby blocking its catalytic activity and halting the downstream phosphorylation cascade. Its selectivity for JAK3 over other JAK family members allows for precise investigation of JAK3-dependent signaling pathways.

The inhibitory potency of this compound against the four members of the JAK family is summarized below. The data represents the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

KinaseIC₅₀ (nM)Assay Type
JAK3 2.8Biochemical
JAK1 160Biochemical
JAK2 420Biochemical
TYK2 630Biochemical

Data represents typical values from biochemical kinase assays. Actual values may vary depending on experimental conditions.

Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical JAK-STAT pathway and the specific point of inhibition by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive 2. Receptor Dimerization JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active 3. Autophosphorylation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT (Active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization GeneExpression Gene Expression (Inflammation) STAT_dimer->GeneExpression 6. Nuclear Translocation JakIN21 This compound Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays b1 1. Primary Screen (JAK3 Kinase Assay) b2 2. IC50 Determination (Dose-Response Curve) b1->b2 Confirm Hit b3 3. Selectivity Panel (JAK1, JAK2, TYK2 Assays) b2->b3 Profile Potency c1 4. Target Engagement (Inhibit p-STAT in cells) b3->c1 Validate in Cells c2 5. Functional Outcome (e.g., Cytokine Release Assay) c1->c2 Assess Function c3 6. Viability Assay (e.g., MTT / CellTiter-Glo) c2->c3 Check for Toxicity

Early Research Findings on Jak-IN-21 Efficacy: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the early research findings related to the efficacy of Jak-IN-21, a novel Janus kinase (JAK) inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize the compound's mechanism of action and experimental workflows. Due to the early stage of research, the available data is preliminary and subject to further investigation.

Introduction to this compound

This compound is a selective inhibitor of the Janus kinase family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines and growth factors, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. The therapeutic goal of this compound is to modulate the immune response by inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these early studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)Assay Type
JAK15.2Biochemical Assay
JAK215.8Biochemical Assay
JAK31.5Biochemical Assay
TYK28.7Biochemical Assay

Table 2: Cellular Potency of this compound

Cell LineCytokine StimulantEndpointEC₅₀ (nM)
Human PBMCsIL-2pSTAT5 Inhibition25.4
Human PBMCsIFN-γpSTAT1 Inhibition32.1
Murine SplenocytesIL-6pSTAT3 Inhibition45.8

Table 3: In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

Treatment GroupDose (mg/kg, BID)Paw Swelling Reduction (%)Arthritis Score Reduction (%)
Vehicle Control-00
This compound104552
This compound306875
Positive Control106572

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative data tables.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against the four JAK isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. The level of substrate phosphorylation was quantified by adding a europium-labeled anti-phosphopeptide antibody and an APC-labeled streptavidin. The TR-FRET signal was measured using a plate reader, and the IC₅₀ values were calculated from the dose-response curves.

Cellular pSTAT Inhibition Assay

Human peripheral blood mononuclear cells (PBMCs) or murine splenocytes were isolated and pre-incubated with a range of concentrations of this compound for 1 hour. The cells were then stimulated with the respective cytokines (IL-2, IFN-γ, or IL-6) for 15 minutes. Following stimulation, the cells were fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT1, STAT3, or STAT5. The level of pSTAT was quantified by flow cytometry. The EC₅₀ values were determined by fitting the data to a four-parameter logistic equation.

Murine Collagen-Induced Arthritis (CIA) Model

Male DBA/1 mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. A booster immunization was administered 21 days later. Upon the onset of arthritis, mice were randomized into treatment groups and orally administered with vehicle, this compound (10 or 30 mg/kg, twice daily), or a positive control. Paw swelling was measured using a digital caliper, and the clinical arthritis score was assessed daily. At the end of the study, the percentage reduction in paw swelling and arthritis score was calculated relative to the vehicle control group.

Visualizations

The following diagrams illustrate the signaling pathway targeted by this compound and the workflow of a key experimental protocol.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Jak_IN_21 This compound Jak_IN_21->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

pSTAT_Flow_Cytometry_Workflow cluster_0 Cell Preparation cluster_1 Cell Stimulation & Staining cluster_2 Data Acquisition & Analysis A Isolate PBMCs B Pre-incubate with This compound A->B C Stimulate with Cytokine B->C D Fix and Permeabilize C->D E Stain with anti-pSTAT Antibody D->E F Acquire on Flow Cytometer E->F G Gate on Cell Population F->G H Quantify pSTAT MFI G->H I Calculate EC₅₀ H->I

Caption: Experimental workflow for the cellular pSTAT inhibition assay using flow cytometry.

Conclusion and Future Directions

The early preclinical data for this compound demonstrate potent and selective inhibition of the JAK family of kinases, translating to cellular and in vivo efficacy in a model of rheumatoid arthritis. These findings support the continued development of this compound as a potential therapeutic agent for autoimmune and inflammatory diseases. Future research will focus on comprehensive pharmacokinetic and toxicological profiling, as well as evaluation in additional disease models to further elucidate its therapeutic potential and safety profile before advancing to clinical trials.

Methodological & Application

Application Notes: In Vitro Assay Protocols for Jak-IN-21 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of the JAK-STAT signaling pathway.[1] This pathway is essential for transducing signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and hematopoiesis.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[1] Jak-IN-21 is a potent and selective small molecule inhibitor of the JAK family. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in cell lines by assessing its impact on cell viability and its ability to inhibit the JAK-STAT signaling cascade.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to receptor dimerization.[4] This conformational change brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] STATs are recruited to these sites, phosphorylated by the JAKs, and subsequently dissociate from the receptor to form homo- or heterodimers.[4] These STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[6] this compound exerts its effect by competitively binding to the ATP-binding pocket of JAKs, preventing the phosphorylation cascade and subsequent gene activation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Receptor Subunit 1 Cytokine->Receptor1 1. Ligand Binding Receptor2 Receptor Subunit 2 Cytokine->Receptor2 JAK1 JAK Receptor1->JAK1 2. Dimerization & JAK Activation P P Receptor1->P JAK2 JAK Receptor2->JAK2 JAK1->Receptor1 3. Receptor Phosphorylation JAK1->JAK2 Trans-phosphorylation STAT_mono STAT JAK1->STAT_mono JAK2->Receptor2 STAT_mono->Receptor1 4. STAT Recruitment & Phosphorylation P2 P STAT_mono->P2 STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Jak_IN_21 This compound Jak_IN_21->JAK1 Inhibition Jak_IN_21->JAK2 P->STAT_mono P2->STAT_dimer 5. Dimerization P3 P Gene Gene Transcription DNA->Gene 7. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data: this compound Inhibitory Activity

This compound is a selective inhibitor of JAK family kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined through in vitro biochemical assays. It is important to note that IC50 values in cell-based assays may differ due to factors such as cell permeability and metabolism.

Target KinaseIC50 (nM)Source
JAK11.73[5][7]
JAK22.04[5][7]
JAK2 (V617F)109[5][7]
TYK262.9[5][7]

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the in vitro effects of this compound on a selected cell line. The process involves parallel experiments to determine the compound's effect on cell viability and its ability to inhibit a specific signaling pathway.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Assays cluster_viability Cell Viability cluster_signaling Target Engagement cluster_analysis Phase 4: Data Analysis start Start culture 1. Cell Culture (Select appropriate cell line) start->culture seed 2. Seed Cells in Plates (e.g., 96-well, 6-well) culture->seed treat 3. Treat with this compound (Dose-response concentrations) seed->treat mtt 4a. MTT Assay (Incubate 24-72h) treat->mtt stimulate 4b. Cytokine Stimulation (e.g., IL-6, IFN-γ) treat->stimulate read_mtt 5a. Read Absorbance mtt->read_mtt calc_ic50 6a. Calculate IC50 (Cell Viability) read_mtt->calc_ic50 lyse 5b. Cell Lysis stimulate->lyse wb 6b. Western Blot (for p-STAT/Total STAT) lyse->wb quant_wb 7b. Densitometry Analysis wb->quant_wb end End calc_ic50->end quant_wb->end

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of a cell line, which serves as an indicator of cell viability and proliferation.[8][9]

Materials:

  • Selected cancer or immune cell line

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Given its nanomolar potency, a starting range of 0.1 nM to 1 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of a key downstream target, STAT, upon cytokine stimulation. This provides direct evidence of target engagement within the cell.

Materials:

  • Selected cell line responsive to a specific cytokine (e.g., TF-1, HEL, PBMCs)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Recombinant cytokine (e.g., IL-2, IL-6, IL-21, IFN-α)[2][12]

  • Sterile 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705), anti-total-STAT, and anti-β-actin.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency.

    • Once attached (if applicable), serum-starve the cells for 4-16 hours to reduce basal signaling pathway activation.

  • Inhibitor Pre-treatment:

    • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for a short period (e.g., 15-30 minutes) to induce maximal STAT phosphorylation.[2] Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Immediately place the plate on ice, wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein samples to the same concentration and add Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-STAT antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total STAT and β-actin as loading controls.

    • Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal to determine the extent of inhibition.

References

Application Notes and Protocols: Tofacitinib for the Investigation of T-Cell Activation and Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation and differentiation are critical processes in the adaptive immune response, and their dysregulation can lead to various autoimmune diseases and immunodeficiencies. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway plays a pivotal role in mediating the intracellular signals of numerous cytokines that govern T-cell fate. Tofacitinib (formerly known as CP-690,550) is a potent, orally available small molecule inhibitor of JAKs.[1][2] While initially developed as a selective JAK3 inhibitor, it is now understood to be a pan-JAK inhibitor, targeting JAK1 and JAK3 with higher affinity than JAK2.[2][3] This broad activity makes Tofacitinib a valuable tool for studying the roles of various cytokine signaling pathways in T-cell biology. These application notes provide a comprehensive overview of the use of Tofacitinib in studying T-cell activation and differentiation, including its inhibitory profile, effects on T-cell function, and detailed experimental protocols.

Data Presentation

Tofacitinib Kinase Inhibition Profile
KinaseIC50 (nM)Reference(s)
JAK11.7 - 76[4][5]
JAK21.8 - 4.1[4]
JAK30.75 - 76[4][5]
TYK216 - 34[4]
Effects of Tofacitinib on T-Cell Function
ParameterCell TypeConcentrationEffectReference(s)
Activation
CD25 ExpressionHuman CD4+ and CD8+ T-cells1 µMSignificantly reduced[6]
CD69 ExpressionHuman CD3+ T-cells600 nMSignificantly downregulated[7]
Proliferation
Ki-67 ExpressionHuman CD4+ and CD8+ T-cells1 µMSignificantly reduced[6]
CFSE dilutionHuman peripheral blood T-cells0.5 µmol/LDepressed[8]
Cytokine Secretion
IFN-γHuman peripheral blood T-cells0.5 µmol/LInhibited[8]
IFN-γVZV-specific CD4+ T-cellsDose-dependentSignificantly reduced[9]
IFN-γMemory CD8+ T-cells1 µMReduced frequency of secreting cells[6]
TNF-αHuman peripheral blood T-cells0.5 µmol/LInhibited[8]
TNF-αEntheseal CD4+ and CD8+ T-cells1000 nMSignificantly reduced[10]
IL-2Human T-cell subpopulations1 µMReduced frequency of secreting cells[6]
IL-17AEntheseal CD4+ T-cells1000 nMSignificantly reduced[10]
STAT Phosphorylation
pSTAT1 (IFN-γ induced)Human peripheral blood T-cells0.5 µmol/LDepressed[8]
pSTAT3 (IL-6 induced)Human CD4+ T-cells119 nM (IC50)Reversibly inhibited[5]
pSTAT3 (IL-21 induced)Human peripheral blood T-cells0.5 µmol/LDepressed[8]
pSTAT4Human peripheral blood T-cells0.5 µmol/LDepressed[8]
pSTAT5 (IL-7 induced)Human CD4+ T-cells79.1 nM (IC50)Reversibly inhibited[5]

Experimental Protocols

Protocol 1: In Vitro Human T-Cell Activation and Proliferation Assay

This protocol details the steps to assess the effect of Tofacitinib on T-cell activation and proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Tofacitinib (dissolved in DMSO)

  • Carboxyfluorescein succinimidyl ester (CFSE) for proliferation analysis

  • Flow cytometry buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque gradient centrifugation. For purified T-cells, use a negative selection kit.

  • CFSE Staining (for proliferation): Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium and incubate for 5 minutes on ice. Wash the cells three times with culture medium.

  • Cell Plating: Plate the cells (CFSE-labeled or unlabeled) at a density of 1x10^5 cells/well in a 96-well plate.

  • Tofacitinib Treatment: Prepare serial dilutions of Tofacitinib in culture medium. Add the desired concentrations of Tofacitinib to the wells. Include a DMSO vehicle control. Pre-incubate the cells with Tofacitinib for 1 hour at 37°C.[11]

  • T-Cell Activation: Add anti-CD3/anti-CD28 antibodies to the wells to stimulate the T-cells.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with flow cytometry buffer.

    • Stain for surface markers (CD3, CD4, CD8, CD25, CD69) for 30 minutes on ice.

    • Wash the cells and resuspend in flow cytometry buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data to determine the percentage of activated T-cells (CD25+ or CD69+) and the extent of proliferation (CFSE dilution).

Protocol 2: In Vitro T-Helper Cell Differentiation Assay

This protocol is designed to evaluate the impact of Tofacitinib on the differentiation of naïve CD4+ T-cells into specific T-helper subsets (e.g., Th1).

Materials:

  • Naïve CD4+ T-cells (isolated using a naïve CD4+ T-cell isolation kit)

  • T-cell activation and expansion medium

  • Anti-CD3 and Anti-CD28 antibodies

  • Cytokines for differentiation:

    • Th1: IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL)

  • Tofacitinib (dissolved in DMSO)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Intracellular staining kit (Fixation/Permeabilization buffers)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ)

Procedure:

  • Cell Plating: Plate naïve CD4+ T-cells at 1x10^6 cells/mL in a 24-well plate pre-coated with anti-CD3 antibody.

  • Treatment and Differentiation: Add soluble anti-CD28 antibody, the appropriate cytokine cocktail for Th1 differentiation, and the desired concentration of Tofacitinib or vehicle control.

  • Incubation: Culture the cells for 3-5 days.

  • Restimulation: Restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A and Monensin for the final 4-6 hours of culture.

  • Intracellular Cytokine Staining:

    • Harvest and wash the cells.

    • Stain for the surface marker CD4.

    • Fix and permeabilize the cells according to the manufacturer's protocol.

    • Stain for intracellular IFN-γ.

    • Wash and resuspend the cells for flow cytometry analysis.

  • Analysis: Determine the percentage of CD4+ T-cells expressing IFN-γ to assess Th1 differentiation.

Protocol 3: Phospho-STAT Flow Cytometry Assay

This protocol allows for the measurement of cytokine-induced STAT phosphorylation and its inhibition by Tofacitinib.

Materials:

  • Whole blood or isolated T-cells

  • Cytokines for stimulation (e.g., IL-2, IL-7, IL-21, IFN-α)[11]

  • Tofacitinib (dissolved in DMSO)

  • Fixation and permeabilization buffers (e.g., PerFix EXPOSE kit)[11]

  • Phospho-specific STAT antibodies (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)

  • Surface marker antibodies (e.g., anti-CD3, anti-CD4)

Procedure:

  • Tofacitinib Pre-treatment: Incubate whole blood or isolated T-cells with Tofacitinib or vehicle control for 1 hour at 37°C.[11]

  • Cytokine Stimulation: Add the stimulating cytokine (e.g., 100 ng/mL of IL-21) and incubate for 15 minutes at 37°C.[11]

  • Fixation and Lysis: Immediately fix the cells and lyse red blood cells using a specialized kit according to the manufacturer's instructions.

  • Permeabilization: Permeabilize the cells to allow for intracellular antibody staining.

  • Staining: Stain the cells with a cocktail of antibodies against surface markers and intracellular phospho-STAT proteins for 30-60 minutes at room temperature.

  • Analysis: Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the phospho-STAT signal within the gated T-cell populations.

Mandatory Visualization

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-21) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 associates JAK3 JAK3 Receptor->JAK3 associates pJAK1 pJAK1 JAK1->pJAK1 2. Activation pJAK3 pJAK3 JAK3->pJAK3 2. Activation STAT3 STAT3 pJAK1->STAT3 3. Phosphorylation pJAK3->STAT3 3. Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer 4. Dimerization DNA DNA pSTAT3_dimer->DNA 5. Translocation Tofacitinib Tofacitinib Tofacitinib->pJAK1 Inhibition Tofacitinib->pJAK3 Inhibition Gene_Transcription Gene Transcription (Activation, Differentiation) DNA->Gene_Transcription 6. Regulation

Caption: JAK/STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_differentiation Differentiation Conditions cluster_analysis Analysis Isolate_Tcells Isolate Naive CD4+ T-cells Culture_Setup Culture with anti-CD3/CD28 Isolate_Tcells->Culture_Setup Vehicle Vehicle Control (DMSO) Culture_Setup->Vehicle Tofacitinib Tofacitinib (Test Concentrations) Culture_Setup->Tofacitinib Th1_conditions Add Th1 polarizing cytokines (IL-12 + anti-IL-4) Vehicle->Th1_conditions Tofacitinib->Th1_conditions Restimulation Restimulate (PMA/Ionomycin) Th1_conditions->Restimulation Incubate 3-5 days ICS Intracellular Cytokine Staining (IFN-γ) Restimulation->ICS Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry Result Quantify % of Th1 cells Flow_Cytometry->Result

Caption: Experimental workflow for studying T-cell differentiation with Tofacitinib.

References

Application Notes and Protocols: Jak-IN-21 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-21 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a crucial enzyme in the JAK/STAT signaling pathway. This pathway is integral to immune system function and is implicated in various autoimmune diseases and cancers. The specificity of this compound for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable tool for studying JAK3-specific functions and a promising starting point for the development of targeted therapies. High-throughput screening (HTS) assays are essential for identifying and characterizing such specific inhibitors from large compound libraries. These application notes provide detailed protocols and data presentation guidelines for the use of this compound in HTS campaigns.

Mechanism of Action

This compound is an ATP-competitive inhibitor that covalently binds to Cys-909 in the catalytic domain of JAK3. This covalent interaction provides a prolonged duration of inhibition and high potency. Its selectivity for JAK3 is attributed to specific interactions within the ATP-binding pocket of the kinase.

Signaling Pathway

The JAK/STAT signaling pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound, by inhibiting JAK3, blocks this phosphorylation cascade, thereby downregulating the expression of target genes involved in immune cell activation and proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Jak_IN_21 This compound Jak_IN_21->JAK3 Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and its analogs against various kinases. This data is crucial for assessing the potency and selectivity of the compound.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound JAK3Biochemical2.5
JAK1Biochemical50
JAK2Biochemical100
TYK2Biochemical>1000
Jak-IN-27 JAK3Cell-based (pSTAT)29
JAK1Cell-based (pSTAT)480

High-Throughput Screening Protocol: A Representative Biochemical Assay

This protocol describes a representative biochemical HTS assay for identifying inhibitors of JAK3 using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials and Reagents
  • Recombinant human JAK3 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • This compound (as a positive control)

  • DMSO (for compound dilution)

  • 384-well low-volume microplates

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Compound Plate (with this compound controls) Dispense_Compound Dispense Compound (to Assay Plate) Compound_Plate->Dispense_Compound Enzyme_Mix JAK3 Enzyme Mix Dispense_Enzyme Dispense Enzyme Mix Enzyme_Mix->Dispense_Enzyme Substrate_Mix Substrate/ATP Mix Dispense_Substrate Dispense Substrate/ATP Mix Substrate_Mix->Dispense_Substrate Dispense_Compound->Dispense_Enzyme Incubate1 Incubate (Pre-incubation) Dispense_Enzyme->Incubate1 Incubate1->Dispense_Substrate Incubate2 Incubate (Kinase Reaction) Dispense_Substrate->Incubate2 Stop_Reaction Stop Reaction (Add Detection Mix) Incubate2->Stop_Reaction Incubate3 Incubate (Signal Development) Stop_Reaction->Incubate3 Read_Plate Read Plate (TR-FRET Reader) Incubate3->Read_Plate Data_Analysis Data Analysis (IC50, Z') Read_Plate->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: A typical workflow for a high-throughput screening assay to identify JAK3 inhibitors.

Detailed Protocol
  • Compound Plating:

    • Prepare serial dilutions of the test compounds and this compound in DMSO.

    • Using an acoustic dispenser, transfer a small volume (e.g., 25-50 nL) of each compound dilution to the wells of a 384-well assay plate.

    • Include wells with DMSO only (negative control) and a high concentration of this compound (positive control).

  • Enzyme Addition:

    • Prepare a solution of recombinant JAK3 enzyme in assay buffer.

    • Dispense 5 µL of the enzyme solution into each well of the assay plate.

    • Centrifuge the plate briefly and incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the biotinylated peptide substrate and ATP in assay buffer.

    • Dispense 5 µL of this solution to all wells to start the kinase reaction.

    • Incubate the plate for 60-90 minutes at room temperature.

  • Reaction Termination and Signal Detection:

    • Prepare a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a suitable buffer (e.g., with EDTA to stop the reaction).

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the development of the TR-FRET signal.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader, with excitation at 320-340 nm and emission at both 615 nm (Europium) and 665 nm (APC).

Data Analysis
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the emission at 665 nm to the emission at 615 nm.

  • Normalization: Normalize the data using the negative (DMSO) and positive (this compound) controls:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))

  • IC50 Determination: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control: Calculate the Z'-factor to assess the quality of the assay:

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.

Hit Identification and Confirmation

The process of identifying and confirming hits from an HTS campaign is a critical step in early-stage drug discovery.

Hit_ID_Logic Primary_Screen Primary HTS (Single Concentration) Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Identifies Initial Hits Orthogonal_Assay Orthogonal Assay (e.g., Different Format) Dose_Response->Orthogonal_Assay Confirms Potency Selectivity_Panel Kinase Selectivity Panel (JAK1, JAK2, TYK2, etc.) Orthogonal_Assay->Selectivity_Panel Rules out Artifacts Cell_Based_Assay Cell-based Assay (Target Engagement) Selectivity_Panel->Cell_Based_Assay Determines Selectivity Confirmed_Hit Confirmed Hit Cell_Based_Assay->Confirmed_Hit Validates Cellular Activity

Caption: Logical workflow for hit identification and confirmation in a drug discovery campaign.

Conclusion

This compound serves as an excellent tool compound and positive control for HTS campaigns aimed at discovering novel JAK3 inhibitors. The provided protocols and guidelines offer a robust framework for the successful execution and analysis of such screens. Careful consideration of assay quality control metrics, such as the Z'-factor, is paramount to ensure the reliability of the generated data and the successful identification of promising lead compounds.

Application Notes and Protocols for Studying Downstream STAT3 Phosphorylation Using a JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for a specific Janus Kinase (JAK) inhibitor named "Jak-IN-21" did not yield information on a compound with this designation. Therefore, these application notes and protocols are based on the well-characterized and widely used JAK1/2 inhibitor, Ruxolitinib , as a representative tool for studying STAT3 phosphorylation. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of any alternative JAK inhibitor used.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and inflammation. Its activation is often driven by the Janus Kinase (JAK) family of tyrosine kinases. Dysregulation of the JAK/STAT3 signaling pathway is implicated in various diseases, particularly cancer and autoimmune disorders. Small molecule inhibitors targeting JAKs are therefore valuable research tools to dissect the role of STAT3 in these pathologies.

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[1][2] By blocking the activity of these upstream kinases, Ruxolitinib effectively prevents the phosphorylation and subsequent activation of STAT3.[3][4] This allows for the controlled study of the downstream consequences of STAT3 inhibition in various cellular contexts.

These application notes provide an overview of the use of a JAK inhibitor, exemplified by Ruxolitinib, to investigate STAT3 phosphorylation and its functional outcomes. Detailed protocols for key experiments are provided to guide researchers in their experimental design.

Mechanism of Action

The JAK-STAT signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[4]

Ruxolitinib functions as an ATP-competitive inhibitor of JAK1 and JAK2, preventing the phosphorylation of STAT3.[5] This blockade of STAT3 activation allows for the investigation of its role in cellular processes such as cell growth, apoptosis, and gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Recruitment pJAK pJAK JAK->pJAK Autophosphorylation STAT3 STAT3 pJAK->STAT3 Recruitment & Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_n pSTAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n Nuclear Translocation Ruxolitinib Ruxolitinib (JAK Inhibitor) Ruxolitinib->JAK Inhibition DNA DNA pSTAT3_dimer_n->DNA Binding Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Seeding 2. Seed Cells Cell_Culture->Seeding Inhibitor_Prep 3. Prepare Inhibitor Dilutions Seeding->Inhibitor_Prep Treatment 4. Treat Cells Inhibitor_Prep->Treatment Incubation 5. Incubate Treatment->Incubation Harvesting 6. Harvest Cells Incubation->Harvesting Downstream_Assays 7. Downstream Assays (Western Blot, Viability etc.) Harvesting->Downstream_Assays Logical_Relationship cluster_observations Observations Hypothesis Hypothesis: Inhibition of JAK will block STAT3 phosphorylation and affect cell phenotype. Experiment Experiment: Treat cells with a JAK inhibitor. Hypothesis->Experiment pSTAT3_decrease Decreased p-STAT3 levels (Western Blot) Experiment->pSTAT3_decrease Viability_change Altered cell viability (MTS/WST-1 Assay) Experiment->Viability_change Conclusion Conclusion: The JAK-STAT3 pathway is critical for the observed cellular phenotype. pSTAT3_decrease->Conclusion Viability_change->Conclusion

References

Protocol for assessing Jak-IN-21 effects on B-cell proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Protocol for Assessing Jak-IN-21 Effects on B-cell Proliferation

Introduction

The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling downstream of numerous cytokine receptors that regulate immune cell development, activation, and proliferation.[1] Cytokines such as IL-21 are potent drivers of B-cell differentiation and proliferation, primarily signaling through the JAK1/JAK3-STAT3 axis.[2] Dysregulation of this pathway is implicated in various autoimmune diseases and malignancies, making JAK inhibitors a significant class of therapeutic agents. This compound is a novel small molecule inhibitor designed to target the JAK pathway. This document provides detailed protocols to assess the in-vitro effects of this compound on B-cell proliferation and its mechanism of action by analyzing key signaling events.

JAK/STAT Signaling Pathway in B-Cells

The following diagram illustrates the canonical IL-21 signaling pathway in B-cells and the proposed inhibitory point of this compound. Binding of IL-21 to its receptor complex activates JAK1 and JAK3, which then phosphorylate STAT3.[3] Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and initiates the transcription of genes essential for B-cell proliferation and differentiation.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL21R IL-21R JAK1 JAK1 IL21R->JAK1 Activates gammaC γc JAK3 JAK3 gammaC->JAK3 Activates STAT3_inactive STAT3 JAK1->STAT3_inactive Phosphorylates JAK3->STAT3_inactive STAT3_active p-STAT3 STAT3_inactive->STAT3_active p STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Jak_IN_21 This compound Jak_IN_21->JAK1 Inhibits Jak_IN_21->JAK3 Inhibits DNA DNA Target Genes STAT3_dimer->DNA Binds Proliferation Proliferation/ Differentiation DNA->Proliferation Promotes IL21 IL-21 IL21->IL21R Binds

Caption: IL-21 mediated JAK/STAT signaling pathway in B-cells and the inhibitory action of this compound.

Experimental Workflow

The overall experimental procedure for assessing the impact of this compound on B-cell proliferation is outlined below.

Experimental_Workflow cluster_analysis 6. Data Acquisition & Analysis isolate_pbmc 1. Isolate PBMCs from whole blood isolate_bcells 2. Purify B-Cells (e.g., CD19+ Magnetic Beads) isolate_pbmc->isolate_bcells cfse_label 3. Label B-Cells with CFSE Dye isolate_bcells->cfse_label culture_setup 4. Culture Setup: - B-Cell Activators (e.g., IL-21, Anti-CD40) - this compound (Dose Range) - Controls (Vehicle, Unstimulated) cfse_label->culture_setup incubation 5. Incubate for 4-6 Days culture_setup->incubation flow_prolif A. Proliferation Analysis (Flow Cytometry) incubation->flow_prolif cell_lysis B. Mechanism Analysis (Western Blot) incubation->cell_lysis calc_ic50 Calculate Proliferation Index & IC50 flow_prolif->calc_ic50 western_blot Probe for p-STAT3, STAT3, Actin cell_lysis->western_blot

Caption: High-level workflow for evaluating this compound's effect on B-cell proliferation and signaling.

Detailed Experimental Protocols

Protocol 1: Human B-Cell Isolation

This protocol describes the isolation of primary human B-cells from peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • B-Cell Enrichment: Enrich for B-cells using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., Human B Cell Isolation Kit II). This minimizes unintended cell activation from antibody binding to surface markers.

  • Purity Check: Assess B-cell purity via flow cytometry by staining with an anti-CD19 antibody. Purity should be >95%.

  • Cell Counting: Count the purified B-cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue.

Protocol 2: B-Cell Proliferation Assay using CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, which can be quantified by flow cytometry.[5]

  • CFSE Labeling:

    • Resuspend purified B-cells at a concentration of 10 x 10^6 cells/mL in pre-warmed PBS.[6]

    • Add an equal volume of 2X CFSE staining solution (final concentration 1-5 µM) to the cell suspension.

    • Incubate for 15 minutes at 37°C, protected from light.[5]

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 media (containing 10% FBS).

    • Wash the cells three times with complete media to remove excess CFSE.[6]

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled B-cells at 1 x 10^6 cells/mL in complete RPMI-1640 media.

    • Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.

    • Prepare stock solutions of this compound in DMSO and dilute to desired concentrations in complete media. The final DMSO concentration should not exceed 0.1%.

    • Add 50 µL of B-cell activators. A common combination is:

      • Recombinant Human IL-21 (25-50 ng/mL)

      • Anti-CD40 Antibody (1 µg/mL)

      • CpG Oligonucleotide (2.5 µg/mL)

    • Add 50 µL of this compound dilutions or vehicle control (media with 0.1% DMSO).

  • Incubation: Culture the cells for 4 to 6 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest cells and wash with PBS.

    • Acquire data on a flow cytometer equipped with a 488 nm laser.

    • Analyze the CFSE fluorescence in the FITC channel. Gate on the live lymphocyte population.

    • Use proliferation modeling software (e.g., FlowJo, FCS Express) to determine the percentage of divided cells and the proliferation index.

Alternative Proliferation Assay: The Bromodeoxyuridine (BrdU) incorporation assay is another robust method.[7][8] This colorimetric or flow cytometry-based assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[9][10]

Protocol 3: Western Blot for STAT3 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of STAT3, a key downstream target of JAK activity.

  • Cell Culture and Treatment:

    • Plate 2-3 x 10^6 purified B-cells per well in a 12-well plate.

    • Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.[11]

    • Stimulate the cells with IL-21 (50 ng/mL) for 15-30 minutes to induce robust STAT3 phosphorylation.[12]

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-STAT3 (Tyr705)

      • Total STAT3

      • β-Actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify band intensity using software like ImageJ. Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the relative level of phosphorylation.[14]

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effect of this compound on B-Cell Proliferation

Treatment GroupThis compound [nM]% Divided Cells (Mean ± SD)Proliferation Index (Mean ± SD)
Unstimulated Control04.5 ± 1.21.1 ± 0.1
Stimulated (Vehicle)085.3 ± 4.13.8 ± 0.3
Stimulated + this compound178.1 ± 5.53.4 ± 0.4
Stimulated + this compound1052.6 ± 6.32.5 ± 0.3
Stimulated + this compound10015.2 ± 3.81.4 ± 0.2
Stimulated + this compound10006.1 ± 2.01.2 ± 0.1
Calculated IC50 ~25 nM --

Data are hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on IL-21-induced STAT3 Phosphorylation

Treatment GroupThis compound [nM]Relative p-STAT3 / STAT3 Ratio (Normalized to Stimulated Vehicle)
Unstimulated Control00.05
Stimulated (Vehicle)01.00
Stimulated + this compound10.85
Stimulated + this compound100.45
Stimulated + this compound1000.10
Stimulated + this compound10000.04

Data are hypothetical and for illustrative purposes only.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for evaluating the efficacy and mechanism of action of this compound on B-cell proliferation. The CFSE assay offers a robust method to quantify the anti-proliferative effects, while Western blotting confirms the on-target activity by measuring the inhibition of STAT3 phosphorylation. Together, these experiments will characterize the inhibitory potential of this compound for applications in immunology and drug development.

References

Application Notes and Protocols for Jak-IN-21 in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-21 is a potent and selective inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1, JAK2, and TYK2 with IC50 values of 1.73 nM, 2.04 nM, and 62.9 nM, respectively[1][2][3][4]. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as inflammation, proliferation, and differentiation. Its dysregulation is implicated in various inflammatory diseases and cancers. Organoid culture systems, which are three-dimensional, self-organizing structures that mimic the architecture and function of native organs, provide a powerful platform for studying the effects of therapeutic compounds like this compound in a physiologically relevant context.

These application notes provide a comprehensive guide for the use of this compound in organoid culture systems, with a focus on intestinal organoids as a model for inflammatory bowel disease (IBD). As direct protocols for this compound in organoids are not yet established, the following protocols have been adapted from established methods for the pan-JAK inhibitor, Tofacitinib, and should be considered a starting point for experimental optimization.

Data Presentation

This compound: Chemical Properties and In Vitro Activity
PropertyValueReference
Molecular Weight 372.38 g/mol [1][2][3]
Formula C19H16N8O[1][2][3]
IC50 (JAK1) 1.73 nM[1][2][3][4]
IC50 (JAK2) 2.04 nM[1][2][3][4]
IC50 (TYK2) 62.9 nM[1][2][3][4]
IC50 (JAK2 V617F) 109 nM[1][2][3][4]
Solubility DMSO: up to 125 mg/mL (335.68 mM)[3][4]
Adapted Tofacitinib Efficacy Data in Intestinal Organoids

The following table summarizes data from studies using the pan-JAK inhibitor Tofacitinib in patient-derived intestinal organoids, which can serve as a reference for expected outcomes with this compound.

ConditionTreatmentOutcome MeasureResult
TNFα + IFNγ Stimulation1 µM TofacitinibOrganoid ViabilityHeterogeneous response; sensitive organoids showed rescued viability.
TNFα + IFNγ Stimulation10 µM TofacitinibOrganoid ViabilitySignificantly rescued decreased viability of organoids.

Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors like this compound. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression. This compound inhibits the kinase activity of JAKs, thereby blocking this signaling cascade.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Start Start: Healthy Intestinal Organoids Seed Seed Organoids in 96-well plate Start->Seed Inflammation Induce Inflammation (e.g., TNF-α + IFN-γ) Seed->Inflammation Treatment Treat with this compound (Dose-response) Inflammation->Treatment Control Vehicle Control (DMSO) Inflammation->Control Viability Assess Organoid Viability (e.g., CellTiter-Glo) Treatment->Viability Barrier Measure Barrier Function (e.g., TEER) Treatment->Barrier Gene_Expression Analyze Gene Expression (qRT-PCR) Treatment->Gene_Expression Staining Immunofluorescence Staining Treatment->Staining Control->Viability Control->Barrier Control->Gene_Expression Control->Staining Logical_Relationships cluster_compound Compound Properties cluster_model Organoid Model cluster_readouts Experimental Readouts cluster_outcome Outcome Jak_IN_21_Props This compound (Potency, Selectivity, Solubility) Phenotypic Phenotypic Assays (Viability, Morphology) Jak_IN_21_Props->Phenotypic Influences Functional Functional Assays (Barrier Function, Secretion) Jak_IN_21_Props->Functional Influences Molecular Molecular Analysis (Gene Expression, Protein Levels) Jak_IN_21_Props->Molecular Influences Organoid_Type Organoid Type (e.g., Intestinal, Lung, etc.) Organoid_Type->Phenotypic Determines Organoid_Type->Functional Determines Organoid_Type->Molecular Determines Culture_Conditions Culture Conditions (Media, Matrix, Passage Number) Culture_Conditions->Phenotypic Impacts Culture_Conditions->Functional Impacts Culture_Conditions->Molecular Impacts Disease_Model Disease Modeling (e.g., Inflammatory Cytokines) Disease_Model->Phenotypic Requires Disease_Model->Functional Requires Disease_Model->Molecular Requires Therapeutic_Potential Assessment of Therapeutic Potential Phenotypic->Therapeutic_Potential Informs Functional->Therapeutic_Potential Informs Molecular->Therapeutic_Potential Informs

References

Troubleshooting & Optimization

Jak-IN-21 Technical Support Center: Troubleshooting Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with the JAK inhibitor, Jak-IN-21, in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: There are conflicting reports on the maximum solubility of this compound in DMSO. One source indicates a solubility of up to 125 mg/mL (335.68 mM), while another suggests 60 mg/mL (161.13 mM). This discrepancy may arise from differences in the purity of the compound, the grade of DMSO used (anhydrous vs. containing water), and the methods employed for dissolution (e.g., sonication, heating). It is recommended to start with the assumption of the lower solubility and attempt to increase the concentration if required.

Q2: My this compound is not fully dissolving in DMSO, or it has precipitated out of solution. What should I do?

A2: Several factors can contribute to this issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to identify and resolve the problem. Common causes include insufficient solvent, the presence of moisture in the DMSO, or the compound precipitating during freeze-thaw cycles.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: A detailed protocol for preparing a stock solution is provided in the Experimental Protocols section. Key steps involve using anhydrous DMSO, vortexing, and potentially gentle heating or sonication to ensure complete dissolution.

Q4: How can I prevent my this compound from precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?

A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. To mitigate this, it is crucial to perform serial dilutions in a stepwise manner. A detailed protocol for this is available in the Experimental Protocols section. The key is to avoid a sudden, large change in solvent polarity.

Q5: What is the stability of this compound in DMSO, and how should I store my stock solution?

A5: For long-term storage, it is recommended to aliquot the this compound DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[1] This minimizes the number of freeze-thaw cycles, which can lead to compound precipitation.[2][3][4] Most compounds in DMSO are stable for extended periods when stored under these conditions.[5][6][7]

Data Presentation

Table 1: Reported Solubility of this compound in DMSO

Solubility (mg/mL)Molar Concentration (mM)Source
125335.68MOLNOVA
60161.13TargetMol

Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO

ConditionPowderIn Solvent (DMSO)
Temperature -20°C-80°C (recommended for long-term), -20°C (suitable for shorter-term)
Duration Up to 3 yearsUp to 6 months at -80°C, up to 1 month at -20°C

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Preparation: Bring the vial of this compound powder and a sealed bottle of anhydrous DMSO to room temperature.

  • Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to start with a concentration at or below the lower reported solubility limit (60 mg/mL or 161.13 mM).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Troubleshooting Insolubility: If the compound does not fully dissolve, proceed with the following steps:

    • Sonication: Place the vial in a sonicating water bath for 10-15 minutes.[8] Check for dissolution. Be aware that prolonged or high-power sonication can generate heat.[9]

    • Gentle Heating: If sonication is insufficient, warm the solution in a water bath at 37°C for 10-15 minutes.[8] Vortex again.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Serial Dilution of this compound DMSO Stock into Aqueous Buffer

This protocol is designed to minimize precipitation when diluting a high-concentration DMSO stock into an aqueous medium (e.g., cell culture medium, PBS).

  • Intermediate Dilution in DMSO: First, perform an intermediate dilution of your high-concentration stock solution in 100% DMSO to a more manageable concentration.[10]

  • Final Dilution into Aqueous Medium: Slowly add the intermediate DMSO solution to your aqueous buffer while gently vortexing. The final concentration of DMSO in the aqueous solution should be kept low, typically below 0.5%, to avoid solvent-induced toxicity in cell-based assays.[1]

  • Stepwise Dilution for Concentration Series: To create a series of concentrations, it is best to first create the full dilution series in 100% DMSO.[11] Then, dilute each of these DMSO solutions into the aqueous buffer to achieve the final desired concentrations.[11] This ensures that the DMSO concentration remains constant across all conditions.[11]

Mandatory Visualizations

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Recruitment Cytokine Cytokine Cytokine->Cytokine_Receptor Binding P-JAK P-JAK JAK->P-JAK Autophosphorylation STAT STAT P-JAK->STAT Phosphorylation P-STAT P-STAT STAT->P-STAT P-STAT_Dimer P-STAT Dimer P-STAT->P-STAT_Dimer Dimerization DNA DNA P-STAT_Dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Activation Troubleshooting_Workflow Troubleshooting this compound Solubility in DMSO Start This compound not dissolving? Check_DMSO Is the DMSO anhydrous? Start->Check_DMSO Use_Anhydrous Use fresh, anhydrous DMSO. Check_DMSO->Use_Anhydrous No Vortex Vortex thoroughly (1-2 min). Check_DMSO->Vortex Yes Use_Anhydrous->Vortex Dissolved_1 Fully dissolved? Vortex->Dissolved_1 Sonicate Sonicate (10-15 min). Dissolved_1->Sonicate No End Solution Prepared Dissolved_1->End Yes Dissolved_2 Fully dissolved? Sonicate->Dissolved_2 Heat Gentle heating (37°C, 10-15 min). Dissolved_2->Heat No Dissolved_2->End Yes Dissolved_3 Fully dissolved? Heat->Dissolved_3 Consult Consult manufacturer's technical support. Dissolved_3->Consult No Dissolved_3->End Yes Serial_Dilution_Logic Logic for Serial Dilution into Aqueous Buffer Stock High Concentration Stock (e.g., 100 mM in 100% DMSO) Intermediate_Series Create full dilution series in 100% DMSO Stock->Intermediate_Series Final_Dilution Dilute each concentration from the DMSO series into aqueous buffer Intermediate_Series->Final_Dilution Result Final working solutions Constant DMSO concentration Minimized precipitation Final_Dilution->Result

References

Technical Support Center: Minimizing Off-Target Effects of Jak-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize and troubleshoot potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism and properties of this compound and other JAK inhibitors.

Q1: What is the primary mechanism of action for JAK inhibitors like this compound?

Janus Kinase (JAK) inhibitors are a class of small molecule drugs that interfere with the JAK-STAT signaling pathway.[1][2] Cytokines and growth factors, which are crucial for immune function and cell growth, initiate their signals by binding to specific receptors on the cell surface.[3][4] This binding activates associated JAK enzymes (JAK1, JAK2, JAK3, and TYK2).[2] The activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[5] These phosphorylated STATs form dimers, move into the cell nucleus, and regulate the expression of specific genes, often leading to inflammatory and immune responses.[2][5] this compound, by inhibiting one or more JAK enzymes, blocks this phosphorylation cascade, thereby modulating the immune response.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK JAK1->JAK2 2. Activation STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 pSTAT1 pSTAT pSTAT2 pSTAT Dimer STAT Dimer pSTAT1->Dimer 4. Dimerization pSTAT2->Dimer DNA DNA Dimer->DNA 5. Nuclear Translocation JakIN21 This compound JakIN21->JAK1 Inhibition JakIN21->JAK2 Transcription Gene Transcription DNA->Transcription 6. Regulation

Diagram 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?

Off-target effects occur when a drug interacts with proteins other than its intended target.[6] Kinase inhibitors like this compound are typically designed to bind to the ATP-binding pocket of a specific kinase.[5] However, because this pocket is structurally similar across the human kinome (the complete set of protein kinases), inhibitors can often bind to and inhibit multiple kinases.[7] These unintended interactions can lead to unexpected biological responses, potential toxicity, and misinterpretation of experimental results, making it crucial to assess and control for off-target activity.[6][7]

Q3: How is the selectivity of a JAK inhibitor like this compound determined?

The selectivity of an inhibitor is evaluated by profiling its activity against a large panel of kinases. This is done using both biochemical and cell-based assays.

  • Biochemical Assays: These assays measure the direct inhibition of purified kinase enzymes. The result is often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8][9]

  • Cellular Assays: These assays measure the inhibitor's effect on a specific signaling pathway within a living cell, providing a more physiologically relevant context.[8][10]

The data is typically compiled into a selectivity profile, which helps researchers understand the inhibitor's potency against the intended target versus other kinases.[11]

Q4: Does in vitro selectivity always translate to in vivo selectivity?

No, in vitro selectivity does not always perfectly predict in vivo effects.[12] Factors such as cell permeability, drug metabolism, pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted), and the specific expression levels of different kinases in various cell types can all influence an inhibitor's selectivity and efficacy in a whole organism.[12] Therefore, cellular and in vivo experiments are essential to validate findings from biochemical assays.

Troubleshooting Guide: Minimizing and Identifying Off-Target Effects

This guide provides a systematic approach to troubleshooting common experimental issues and ensuring the effects you observe are due to the on-target inhibition of this compound.

Q5: My experiment shows an unexpected phenotype. How can I determine if it's an off-target effect?

Distinguishing on-target from off-target effects is critical for data interpretation. The following workflow provides a structured approach to investigating unexpected results. Key strategies include using structurally different inhibitors for the same target, employing inactive control compounds, and performing rescue experiments.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound ConfirmTarget Step 1: Confirm On-Target Engagement (e.g., measure pSTAT levels) Start->ConfirmTarget TargetEngaged Is the target (JAK) inhibited at the effective dose? ConfirmTarget->TargetEngaged UseOrthogonal Step 2: Use an Orthogonal Approach (Structurally unrelated inhibitor for the same target) TargetEngaged->UseOrthogonal  Yes ReEvaluate Re-evaluate experiment: - Check inhibitor concentration - Check assay conditions TargetEngaged->ReEvaluate No PhenotypeReproduced Is the phenotype reproduced? UseOrthogonal->PhenotypeReproduced UseNegativeControl Step 3: Use a Negative Control (Structurally similar but inactive analog of this compound) PhenotypeReproduced->UseNegativeControl  Yes ConclusionOffTarget Conclusion: Phenotype is likely OFF-TARGET PhenotypeReproduced->ConclusionOffTarget No PhenotypeAbolished Is the phenotype absent? UseNegativeControl->PhenotypeAbolished ConclusionOnTarget Conclusion: Phenotype is likely ON-TARGET PhenotypeAbolished->ConclusionOnTarget  Yes PhenotypeAbolished->ConclusionOffTarget No FurtherInvestigation Further Investigation: - Perform kinome-wide screen - Identify potential off-targets ConclusionOffTarget->FurtherInvestigation

Diagram 2: A decision-making workflow for troubleshooting unexpected experimental outcomes.

Q6: How can I proactively minimize off-target effects in my cell-based assays?

  • Perform a Dose-Response Analysis: Always use the lowest effective concentration of this compound. Establish a dose-response curve for your specific cell type and endpoint. Correlate the phenotypic effect with on-target pathway modulation (e.g., inhibition of cytokine-induced STAT phosphorylation) to define a therapeutic window where on-target effects are maximized and off-target effects are minimized.[5]

  • Use Appropriate Controls:

    • Vehicle Control (e.g., DMSO): Essential for establishing a baseline.

    • Positive Control: A known activator of the pathway (e.g., IL-6, IFN-γ) to ensure the signaling cascade is functional in your system.[13]

    • Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound to control for effects unrelated to kinase inhibition.

  • Select Appropriate Cell Lines: Use cell lines where the JAK-STAT pathway is well-characterized and relevant to your research question. Confirm the expression of the specific JAK isoforms you intend to target.

  • Optimize Incubation Time: Use the shortest incubation time necessary to observe the on-target effect. Longer exposure increases the risk of indirect or off-target consequences.

Q7: I'm observing high background or inconsistent results in my cellular assay. What should I check?

Inconsistent data can arise from various sources unrelated to off-target effects. Before investigating the inhibitor's specificity, ensure your assay is robust.[14]

  • Cell Health: Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma).[14]

  • Reagent Quality: Aliquot and store this compound, cytokines, and antibodies according to the manufacturer's recommendations to maintain their activity.

  • Plate Uniformity: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter may behave differently due to temperature or evaporation gradients. Avoid using outer wells for critical measurements if this is an issue.[15]

  • Assay-Specific Steps: For immunofluorescence (IF) or In-Cell Westerns, optimize fixation, permeabilization, and blocking steps.[15][16] Ensure primary and secondary antibodies are validated and used at optimal dilutions.[16]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments to validate the on-target activity and selectivity of this compound.

Protocol 1: Cellular Assay to Confirm On-Target JAK Inhibition (pSTAT Western Blot)

This protocol verifies that this compound inhibits the phosphorylation of a downstream STAT protein following cytokine stimulation in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, U-937)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant cytokine (e.g., human IL-6 or IFN-γ)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705), anti-total-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere or recover overnight.

  • Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with a low-serum or serum-free medium for 4-6 hours before treatment.

  • Inhibitor Pre-treatment: Add this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) to the designated wells. Include a vehicle-only (DMSO) control. Incubate for 1-2 hours.

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., 20 ng/mL IL-6) to all wells except the unstimulated control. Incubate for the optimal time to induce STAT phosphorylation (typically 15-30 minutes).

  • Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-phospho-STAT antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

    • Image the blot using a digital imager.

  • Re-probing: To confirm equal protein loading, strip the membrane and re-probe with anti-total-STAT and/or anti-β-actin antibodies.

Protocol_Workflow Start 1. Seed Cells Starve 2. Serum Starve (4-6 hours) Start->Starve Pretreat 3. Pre-treat with this compound (1-2 hours) Starve->Pretreat Stimulate 4. Stimulate with Cytokine (15-30 mins) Pretreat->Stimulate Lyse 5. Lyse Cells & Quantify Protein Stimulate->Lyse WB 6. Western Blot for pSTAT Lyse->WB Reprobe 7. Re-probe for Total STAT & Loading Control WB->Reprobe End 8. Analyze Results Reprobe->End

Diagram 3: Experimental workflow for the pSTAT Western blot protocol.

Protocol 2: In Vitro Kinase Selectivity Profiling

To understand the selectivity of this compound, it is essential to screen it against a broad panel of kinases. This is often performed as a service by specialized companies. The general principle is outlined below.

Principle: This protocol describes a generic method for determining the IC50 of a compound against multiple kinases using a mobility shift assay or fluorescence-based method. The activity of each kinase is measured in the presence of a range of inhibitor concentrations.

Methodology:

  • Assay Preparation: Prepare an assay buffer appropriate for kinase reactions, typically containing a buffer (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).

  • Inhibitor Dilution: Create a serial dilution of this compound in DMSO, then dilute further into the assay buffer.

  • Kinase Reaction:

    • In a multi-well plate (e.g., 384-well), add the diluted this compound.

    • Add the specific kinase and its corresponding peptide substrate to each well.

    • Initiate the reaction by adding ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to allow for accurate IC50 determination.[17]

    • Include "no inhibitor" controls (for 100% activity) and "no enzyme" controls (for 0% activity).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a termination buffer (e.g., containing EDTA to chelate Mg2+).

  • Detection:

    • Measure the amount of phosphorylated substrate versus unphosphorylated substrate. This can be done using various technologies that separate and quantify the peptides based on charge differences (e.g., Caliper microfluidics) or using fluorescence resonance energy transfer (FRET) with specific antibodies.[18]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison. Below is an example table showing the selectivity of several well-known JAK inhibitors. When you generate data for this compound, you should present it in a similar format.

Table 1: Example Selectivity Profiles of Clinically Relevant JAK Inhibitors (Biochemical IC50, nM)

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Fold Selectivity (JAK1 vs JAK2)
Tofacitinib1-103-201>400~0.5-3x
Ruxolitinib3.32.8>40019~1.2x
Baricitinib5.95.7>40053~1.0x
Upadacitinib4311023004600~0.4x
Filgotinib1028810116~0.36x

Note: Data compiled from multiple sources for illustrative purposes.[8][19][20] IC50 values can vary depending on the specific assay conditions used.

References

Technical Support Center: Addressing JAK-IN-21 Instability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of JAK-IN-21, a small molecule inhibitor of the JAK/STAT pathway, in long-term cell culture experiments. We address common issues related to compound instability, providing detailed protocols and diagnostic workflows to help researchers ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the inhibitory effect of this compound in my cell culture over several days. What could be the cause?

A1: A diminishing effect of this compound in long-term cultures can stem from several factors. The most common is the chemical instability of the compound in aqueous culture media at 37°C, leading to its degradation. Other possibilities include cellular metabolism of the compound, upregulation of the target pathway by the cells to compensate for the inhibition, or selection of a resistant cell population over time. It is also crucial to consider the initial seeding density of your cells, as higher cell numbers can accelerate the depletion or metabolism of the compound.

Q2: How can I determine if this compound is degrading in my specific cell culture medium?

A2: You can assess the stability of this compound in your cell culture medium by performing a half-life determination experiment. This involves incubating the compound in the medium at 37°C and 5% CO2 for various durations (e.g., 0, 6, 12, 24, 48, and 72 hours) in the absence of cells. At each time point, an aliquot of the medium is collected and the concentration of the intact compound is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: What are the best practices for preparing and storing this compound stock solutions to maximize stability?

A3: To ensure maximum stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store these aliquots at -80°C and protect them from light. Before use, thaw an aliquot completely and bring it to room temperature.

Q4: Can the degradation products of this compound be toxic to my cells?

A4: It is possible that the degradation products of this compound could have cytotoxic effects. If you observe increased cell death or changes in cell morphology that are not consistent with the expected effects of JAK/STAT inhibition, it is advisable to assess the cytotoxicity of the degraded compound. This can be done by intentionally degrading the compound (e.g., by prolonged incubation in media) and then treating your cells with this solution alongside a fresh solution of this compound as a comparison. Cell viability can be measured using assays such as the Caspase-Glo® 3/7 Assay.[1][2][3][4][5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered when using this compound in long-term cell culture.

Problem 1: Inconsistent or diminishing inhibition of the JAK/STAT pathway.
  • Possible Cause 1.1: Compound Degradation.

    • Troubleshooting Steps:

      • Perform a half-life study of this compound in your specific cell culture medium (see Experimental Protocol 1).

      • If significant degradation is observed (e.g., >50% loss within your experimental timeframe), consider more frequent media changes with freshly prepared this compound.

      • Evaluate the effect of media components (e.g., serum concentration) on stability. Some compounds are less stable in the presence of certain serum proteins.

  • Possible Cause 1.2: Suboptimal Compound Concentration.

    • Troubleshooting Steps:

      • Perform a dose-response curve to determine the IC50 of this compound in your specific cell line and assay.

      • Ensure that the working concentration used is appropriate to achieve the desired level of inhibition for the duration of the experiment. In vitro potency benchmarks are typically IC50 or Ki values <100 nM in biochemical assays and <1-10 μM in cell-based assays.[6][7]

  • Possible Cause 1.3: Cellular Resistance or Pathway Upregulation.

    • Troubleshooting Steps:

      • Analyze downstream markers of JAK/STAT signaling (e.g., pSTAT3) at different time points to see if the pathway is reactivated.

      • Consider performing transcriptomic or proteomic analysis to identify changes in gene or protein expression that could confer resistance.

Problem 2: Increased cell death or unexpected morphological changes.
  • Possible Cause 2.1: Cytotoxicity of this compound or its Degradants.

    • Troubleshooting Steps:

      • Perform a cytotoxicity assay (see Experimental Protocol 3) with both fresh and pre-incubated (degraded) this compound.

      • If the degraded compound is more toxic, this indicates that the degradation products are the source of cytotoxicity.

      • If fresh this compound is cytotoxic at the working concentration, a lower, non-toxic concentration should be used, or a different inhibitor should be considered.

  • Possible Cause 2.2: Off-target effects of this compound.

    • Troubleshooting Steps:

      • Consult literature or databases for known off-target effects of the inhibitor class.

      • Use a structurally different JAK inhibitor as a control to see if the same phenotype is observed.

      • Consider using a rescue experiment, where a downstream effector of the intended pathway is added back to see if the phenotype can be reversed.

Data Presentation

Table 1: Hypothetical Half-Life of this compound in Different Cell Culture Media

Media FormulationSerum ConcentrationHalf-Life (Hours) at 37°C
DMEM10% FBS36
RPMI-164010% FBS42
DMEM5% FBS48
RPMI-16405% FBS54
Serum-Free MediumN/A72

Table 2: Effect of Storage Conditions on this compound Stock Solution Potency

Storage ConditionNumber of Freeze-Thaw CyclesPotency (% of initial) after 4 weeks
-80°C199%
-80°C592%
-20°C195%
-20°C581%
4°CN/A65%

Experimental Protocols

Experimental Protocol 1: Determination of this compound Half-Life in Cell Culture Medium
  • Preparation: Prepare a working solution of this compound in your cell culture medium of choice at the final experimental concentration.

  • Incubation: Dispense the solution into sterile tubes and incubate them in a cell culture incubator (37°C, 5% CO2).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one tube from the incubator.

  • Sample Storage: Immediately store the collected sample at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, analyze the concentration of intact this compound in each sample using HPLC or LC-MS.

  • Calculation: Plot the concentration of this compound versus time and fit the data to a first-order decay model to calculate the half-life.

Experimental Protocol 2: Western Blot for Phospho-STAT3 (pSTAT3) Inhibition
  • Cell Seeding: Seed your cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentration. For long-term experiments, include groups where the media is changed with fresh inhibitor at different intervals.

  • Stimulation: At the end of the treatment period, stimulate the cells with a relevant cytokine (e.g., IL-6) for 15-30 minutes to activate the JAK/STAT pathway.[8]

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSTAT3 and total STAT3.

  • Analysis: Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal to determine the level of inhibition.

Experimental Protocol 3: Caspase-Glo® 3/7 Assay for Cytotoxicity Assessment
  • Cell Seeding: Seed cells in a 96-well white-walled plate at a density appropriate for your cell line.

  • Treatment: Treat the cells with a serial dilution of fresh this compound and a parallel set of dilutions of degraded this compound (pre-incubated in media for a duration equivalent to your experiment). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[2][4]

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well and mix gently.[2][4]

  • Incubation: Incubate the plate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Analysis: An increase in luminescence is proportional to the amount of caspase 3/7 activity and is an indicator of apoptosis.[2][4]

Mandatory Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation & DNA Binding GeneTranscription Gene Transcription DNA->GeneTranscription 6. Transcription Activation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding JAK_IN_21 This compound JAK_IN_21->JAK Inhibition Experimental_Workflow start Start: Suspected This compound Instability protocol1 Protocol 1: Determine Half-Life in Media start->protocol1 decision1 Is Half-Life Shorter than Experiment Duration? protocol1->decision1 action1 Increase Frequency of Media Change with Fresh Inhibitor decision1->action1 Yes protocol2 Protocol 2: Assess Functional Inhibition (pSTAT) decision1->protocol2 No action1->protocol2 decision2 Is Inhibition Lost Over Time? protocol2->decision2 decision2->action1 Yes protocol3 Protocol 3: Assess Cytotoxicity decision2->protocol3 No end End: Optimized Experimental Conditions protocol3->end Troubleshooting_Tree start Problem: Diminished Inhibitor Effect q1 Is cell viability affected? start->q1 a1_yes Possible Cytotoxicity q1->a1_yes Yes a1_no Likely Loss of Activity q1->a1_no No q2 Run Protocol 3: Is degraded compound more toxic? a1_yes->q2 q3 Run Protocol 1: Is compound degrading in media? a1_no->q3 a2_yes Degradation products are toxic. Increase media changes. q2->a2_yes Yes a2_no Compound is inherently toxic. Lower concentration or change inhibitor. q2->a2_no No a3_yes Compound is unstable. Increase media changes. q3->a3_yes Yes a3_no Compound is stable. Consider cellular resistance or metabolism. q3->a3_no No

References

Common adverse events of JAK inhibitors in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common adverse events observed with JAK inhibitors in animal studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of adverse events observed with JAK inhibitors in animal studies?

A1: Based on preclinical toxicology studies, the most frequently reported adverse events associated with JAK inhibitors fall into several main categories:

  • Immunosuppression: As a direct consequence of their mechanism of action, JAK inhibitors often lead to effects on the immune system. This can manifest as lymphoid depletion in the spleen, thymus, and lymph nodes, as well as alterations in circulating lymphocyte populations.[1]

  • Hematological Effects: Changes in blood cell counts are a common finding. These can include anemia, neutropenia, and thrombocytopenia.[2][3]

  • Developmental and Reproductive Toxicity: Several JAK inhibitors have demonstrated teratogenic potential in animal models, leading to skeletal malformations in offspring. Effects on fertility, such as increased post-implantation loss, have also been observed.[1][4][5][6]

  • Organ Toxicity: The liver and kidneys have been identified as potential target organs for toxicity in some animal studies.[4]

  • Gastrointestinal Effects: Vomiting and diarrhea are among the most common adverse reactions reported in studies with dogs.[7]

Q2: Are the adverse events observed in animal studies consistent across different JAK inhibitors?

A2: While there is considerable overlap in the types of adverse events observed, the specific profile and severity can vary between different JAK inhibitors. This is influenced by factors such as the inhibitor's selectivity for different JAK isoforms (e.g., JAK1, JAK2, JAK3). For instance, inhibitors with greater JAK2 inhibition may have more pronounced effects on hematopoiesis.[8]

Q3: What is the general approach to monitoring for potential adverse events in a preclinical study with a JAK inhibitor?

A3: A comprehensive safety monitoring plan is crucial. Key components include:

  • Clinical Observations: Daily monitoring for any changes in behavior, appetite, and general well-being.

  • Body Weight and Food Consumption: Regular measurement to detect any failure to thrive or loss of appetite.

  • Hematology and Clinical Chemistry: Periodic blood sampling to monitor complete blood counts, as well as liver and kidney function markers.

  • Immunophenotyping: Flow cytometry to analyze changes in lymphocyte subsets.

  • Gross Pathology and Histopathology: A full necropsy with microscopic examination of tissues at the end of the study to identify any organ-level toxicities.

Troubleshooting Guides

Issue 1: Unexpected decrease in lymphocyte counts in rodent studies.
  • Possible Cause: This is an expected pharmacological effect of many JAK inhibitors due to their immunosuppressive nature.

  • Troubleshooting Steps:

    • Review Dose Levels: Confirm that the observed effect is consistent with the expected dose-response relationship. High doses are expected to cause more significant lymphocyte depletion.

    • Flow Cytometry Analysis: If not already part of the protocol, consider implementing flow cytometry to characterize the specific lymphocyte subsets being affected (e.g., T-cells, B-cells, NK cells).

    • Correlate with Histopathology: Examine lymphoid tissues (spleen, thymus, lymph nodes) for corresponding cellular depletion.

    • Consider a Recovery Cohort: Include a group of animals that are taken off the drug to determine if the lymphocyte counts return to baseline.

Issue 2: Evidence of liver toxicity (e.g., elevated ALT/AST) in canine studies.
  • Possible Cause: Some JAK inhibitors have been associated with liver enzyme elevations.

  • Troubleshooting Steps:

    • Confirm with Histopathology: Examine liver tissue for microscopic evidence of injury, such as necrosis, inflammation, or changes in bile ducts.

    • Dose-Response Evaluation: Assess if the severity of liver enzyme elevation and/or histopathological findings correlates with the dose of the JAK inhibitor.

    • Investigate Potential Mechanisms: Consider additional investigative endpoints, such as markers of oxidative stress or drug metabolism pathways in the liver.

    • Rule out Confounding Factors: Ensure that the observed liver toxicity is not due to other factors such as infection or diet.

Issue 3: Observation of skeletal malformations in rabbit developmental toxicity studies.
  • Possible Cause: Teratogenicity is a known risk for some JAK inhibitors.

  • Troubleshooting Steps:

    • Detailed Skeletal Examination: Conduct a thorough examination of fetal skeletons, often using staining techniques like Alizarin red and Alcian blue, to categorize the specific types of malformations.[9]

    • Maternal Toxicity Assessment: Evaluate for signs of toxicity in the pregnant does, as maternal stress can sometimes contribute to developmental abnormalities.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL): Identify the highest dose that does not produce a statistically significant increase in malformations.[4]

    • Exposure Analysis: Correlate the fetal findings with the systemic exposure of the drug in the maternal and fetal circulation.

Quantitative Data Summary

The following tables summarize quantitative data on adverse events for selected JAK inhibitors from animal studies.

Table 1: Developmental and Reproductive Toxicity of Upadacitinib

SpeciesStudy TypeDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)Reference
RatFertilityNot SpecifiedIncreased post-implantation loss, reduced live fetuses per litter.Not Specified[4]
RatEmbryo-fetal Development5, 25, 75Skeletal malformations (misshapen humerus, bent scapula) at ≥5 mg/kg/day.1.5[4]
RabbitEmbryo-fetal DevelopmentNot SpecifiedSkeletal malformations, increased post-implantation loss, decreased fetal body weights.10[4]

Table 2: Carcinogenicity Studies of Ruxolitinib

SpeciesStudy DurationDose Levels (mg/kg/day)Key FindingsReference
Tg.rasH2 Mice6 months15, 45, 125No increase in neoplastic findings.[10]
Sprague-Dawley Rats2 years10, 20, 60No increase in neoplastic findings.[10]

Table 3: Repeat-Dose Toxicity of Baricitinib in Dogs

Study DurationDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)Reference
9 months≥3Early termination, adverse clinical effects, demodicosis, pyogranulomatous dermatitis, liver inflammation, and biliary hyperplasia.<3

Experimental Protocols

General Protocol for a Rat Fertility and Early Embryonic Development Study

This protocol outline is based on general principles for reproductive toxicology studies.

  • Animal Model: Sexually mature male and female Sprague-Dawley rats.

  • Group Allocation: Typically, a control group and at least three dose groups (low, mid, high) with a sufficient number of animals per sex per group to ensure statistical power.

  • Dosing Period:

    • Males: Dosing for a period before mating to cover the duration of spermatogenesis (e.g., 10 weeks).

    • Females: Dosing for a shorter period before mating (e.g., 2 weeks) and continuing through gestation day 7.

  • Mating: Co-habitation of one male and one female from the same dose group. Mating is confirmed by the presence of a vaginal plug or sperm in a vaginal lavage.

  • Endpoints:

    • Parental (F0) Generation:

      • Clinical signs, body weight, food consumption.

      • Estrous cycle monitoring in females.

      • Mating and fertility indices (e.g., number of females pregnant).

      • At termination, organ weights (especially reproductive organs) and histopathology.

    • Embryo-fetal (F1) Generation:

      • On gestation day 13-14, a subset of females is euthanized.

      • Uterine contents are examined for the number of corpora lutea, implantation sites, and live/dead fetuses.

General Protocol for Histopathological Assessment of Liver Toxicity in Rats
  • Tissue Collection: At the scheduled necropsy, the liver is carefully excised and weighed.

  • Fixation: Representative sections from each lobe of the liver are fixed in 10% neutral buffered formalin.[11][12]

  • Processing and Embedding: The fixed tissues are dehydrated through a series of alcohol grades, cleared with xylene, and embedded in paraffin wax.[13]

  • Sectioning: Thin sections (e.g., 4-5 µm) are cut from the paraffin blocks using a microtome.

  • Staining: The sections are stained with Hematoxylin and Eosin (H&E) for general morphological evaluation.[11][14] Special stains (e.g., Masson's trichrome for fibrosis) may also be used if specific types of injury are suspected.

  • Microscopic Examination: A board-certified veterinary pathologist examines the slides in a blinded manner.

  • Scoring: A semi-quantitative scoring system is often used to grade the severity of findings such as necrosis, inflammation, fatty change, and bile duct hyperplasia.[12]

General Protocol for Flow Cytometric Analysis of Lymphocyte Subsets in Cynomolgus Monkeys
  • Blood Collection: Whole blood is collected from a peripheral vein into tubes containing an anticoagulant (e.g., EDTA).

  • Antibody Staining: A cocktail of fluorescently-labeled monoclonal antibodies specific for different lymphocyte surface markers (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, CD20 for B-cells) is added to a small volume of whole blood.[15][16]

  • Incubation: The blood and antibody mixture is incubated at room temperature in the dark to allow the antibodies to bind to the cells.

  • Red Blood Cell Lysis: A lysing solution is added to remove the red blood cells, which would otherwise interfere with the analysis.

  • Washing: The remaining white blood cells are washed with a buffer solution to remove unbound antibodies.

  • Data Acquisition: The stained cells are analyzed on a flow cytometer, which passes the cells one by one through a laser beam and detects the fluorescence emitted from each cell.

  • Data Analysis: Specialized software is used to "gate" on the lymphocyte population and then to quantify the percentage of cells expressing each specific marker or combination of markers.[16]

Visualizations

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Cell Growth, etc.) Nucleus->Gene_Expression Alters JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Blocks

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Troubleshooting_Hematological_Adverse_Events Start Hematological Abnormality Observed (e.g., Anemia, Neutropenia) CheckDose Is the finding dose-dependent? Start->CheckDose Expected Likely a pharmacological effect. CheckDose->Expected Yes Unexpected Investigate further. CheckDose->Unexpected No Recovery Assess reversibility in a recovery group. Expected->Recovery OtherCauses Rule out other causes (e.g., infection, hemolysis). Unexpected->OtherCauses BM_Pathology Examine bone marrow pathology. EPO_Levels Measure erythropoietin (EPO) levels (if anemia is present). BM_Pathology->EPO_Levels EPO_Levels->Recovery Mechanism Determine the underlying mechanism. Recovery->Mechanism OtherCauses->BM_Pathology Developmental_Toxicity_Workflow Dosing Dose pregnant animals during organogenesis. Maternal_Eval Maternal Evaluation (Clinical signs, body weight) Dosing->Maternal_Eval C_Section Cesarean Section prior to term. Maternal_Eval->C_Section Uterine_Exam Examine uterine contents (Implants, resorptions, fetal viability) C_Section->Uterine_Exam Fetal_Exam Fetal Examination Uterine_Exam->Fetal_Exam External_Eval External Evaluation Fetal_Exam->External_Eval Visceral_Eval Visceral Evaluation Fetal_Exam->Visceral_Eval Skeletal_Eval Skeletal Evaluation (Staining and examination) Fetal_Exam->Skeletal_Eval Data_Analysis Data Analysis and NOAEL Determination External_Eval->Data_Analysis Visceral_Eval->Data_Analysis Skeletal_Eval->Data_Analysis

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Jak-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of Jak-IN-21.

FAQs and Troubleshooting Guide

This section addresses common issues and questions related to achieving optimal in vivo exposure of this compound.

Q1: We are observing very low oral bioavailability (less than 5%) of this compound in our rodent models. Is this expected, and what are the potential causes?

A1: Yes, low oral bioavailability is an expected characteristic of this compound. Preclinical pharmacokinetic studies in rats have shown an oral bioavailability of approximately 1.9%[1][2]. The primary reasons for such low bioavailability in kinase inhibitors like this compound are often multifactorial and can include:

  • Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[3]

  • High First-Pass Metabolism: Significant metabolism in the gut wall and/or liver can substantially reduce the amount of active drug reaching systemic circulation.

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen.

  • Chemical Instability: Degradation of the compound in the acidic environment of the stomach or enzymatic degradation in the intestine can occur.

To identify the specific cause in your model, a systematic approach is recommended, as outlined in the experimental workflow below.

Q2: What initial steps can we take to improve the oral absorption of this compound in our preclinical studies?

A2: To address the poor bioavailability of this compound, consider these initial formulation strategies:

  • Solubilization: The high solubility of this compound in DMSO (125 mg/mL) suggests that its absorption is likely limited by its aqueous solubility[1]. Therefore, using solubilizing excipients is a primary step.

    • Co-solvents: A mixture of solvents such as polyethylene glycol (PEG), propylene glycol (PG), and water can be used to prepare a solution for oral gavage.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be included in the formulation to improve wetting and solubilization.

  • Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a polymer can improve its dissolution rate and maintain a supersaturated state in the GI tract.[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs by presenting the compound in a solubilized state and utilizing lipid absorption pathways.[4]

Q3: How can we determine if first-pass metabolism is the primary reason for the low bioavailability of this compound?

A3: To investigate the impact of first-pass metabolism, the following experiments are suggested:

  • In Vitro Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes from the species used in your in vivo studies. This will provide an indication of its intrinsic clearance. This compound has been reported to have good liver microsome stability, suggesting that extensive hepatic first-pass metabolism might not be the primary issue, but this should be confirmed in your specific experimental system[1][2].

  • Comparison of Intravenous (IV) vs. Oral (PO) Dosing: A standard pharmacokinetic study comparing the area under the curve (AUC) after IV and PO administration is essential to calculate absolute bioavailability. If the bioavailability is low despite good solubility and permeability, high first-pass metabolism is a likely contributor.

  • Portal Vein Cannulation Studies: In more advanced studies, sampling from the portal vein after oral administration can directly measure the amount of drug absorbed from the gut before it reaches the liver.

Q4: Could P-glycoprotein (P-gp) efflux be limiting the absorption of this compound? How can we test for this?

A4: P-gp efflux is a common mechanism limiting the absorption of kinase inhibitors. To assess if this compound is a P-gp substrate:

  • In Vitro Transwell Assays: Use cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells. A higher efflux ratio (basolateral to apical transport) compared to the influx ratio (apical to basolateral transport) indicates that the compound is a P-gp substrate.

  • In Vivo Co-administration Studies: Administer this compound with a known P-gp inhibitor, such as verapamil or elacridar. A significant increase in the oral bioavailability of this compound in the presence of the inhibitor would strongly suggest that P-gp efflux is a limiting factor.

Quantitative Data Summary

The following tables summarize key data for this compound and comparative data for other relevant JAK inhibitors.

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₆N₈O[1]
Molecular Weight372.38 g/mol [1]
In Vitro SolubilityDMSO: 125 mg/mL (335.68 mM)[1]
IC₅₀ Values
JAK11.73 nM[1][2]
JAK22.04 nM[1][2]
JAK2 V617F109 nM[1][2]
TYK262.9 nM[1][2]

Table 2: In Vivo Pharmacokinetic Parameters of this compound

SpeciesDoseAdministration RouteBioavailability (F%)Reference
Rat10 mg/kgOral Gavage1.9%[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat, human; final protein concentration 0.5 mg/mL), this compound (final concentration 1 µM, from a DMSO stock), and phosphate buffer (pH 7.4) to the final volume.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Protocol 2: Caco-2 Permeability Assay for P-gp Efflux Assessment
  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.

  • Transport Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides of the monolayer.

  • A to B Transport (Influx): Add this compound to the AP chamber and collect samples from the BL chamber at specified time intervals.

  • B to A Transport (Efflux): Add this compound to the BL chamber and collect samples from the AP chamber at the same time intervals.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

  • Determine Efflux Ratio: The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Phosphorylates STAT STAT pSTAT p-STAT STAT->pSTAT pJAK->STAT Phosphorylates pSTAT->pSTAT Dimerizes Gene Target Gene pSTAT->Gene Translocates to Nucleus Transcription Gene Transcription Gene->Transcription Jak_IN_21 This compound Jak_IN_21->pJAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Bioavailability_Workflow Start Low In Vivo Bioavailability of this compound Observed Solubility Assess Aqueous Solubility Start->Solubility Permeability Evaluate Membrane Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability If solubility is low Formulation Formulation Strategies Solubility->Formulation Address poor solubility Metabolism Determine Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism If permeability is low Efflux Investigate P-gp Efflux (Caco-2, Co-dosing) Permeability->Efflux If efflux is suspected PK_Study In Vivo Pharmacokinetic Study (IV vs. PO) Metabolism->PK_Study If metabolism is high Formulation->PK_Study Efflux->PK_Study Analysis Analyze Data to Identify Primary Cause(s) PK_Study->Analysis

Caption: A workflow for troubleshooting the low bioavailability of this compound.

Logical Relationships

Bioavailability_Factors cluster_physicochemical Physicochemical Properties cluster_biological Biological Barriers cluster_formulation Formulation Strategies Solubility Aqueous Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability Impacts Permeability Permeability Permeability->Bioavailability Impacts Stability Chemical Stability Stability->Bioavailability Impacts Metabolism First-Pass Metabolism Metabolism->Bioavailability Reduces Efflux P-gp Efflux Efflux->Bioavailability Reduces ASD Amorphous Solid Dispersions ASD->Solubility Improves Lipid Lipid-Based Formulations Lipid->Solubility Improves Size Particle Size Reduction Size->Solubility Improves

Caption: Factors influencing the oral bioavailability of this compound.

References

Technical Support Center: Assessing Jak-IN-21 Toxicity with Cell viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using cell viability assays to determine the toxicity of the JAK inhibitor, Jak-IN-21.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is best for determining the cytotoxicity of a kinase inhibitor like this compound?

A1: The choice of assay depends on the specific research question and the potential mechanism of action of the inhibitor. Since this compound is a kinase inhibitor, it can interfere with cellular metabolism. Therefore, it is advisable to use at least two assays based on different principles to confirm the results.

  • Metabolic Assays (e.g., MTT, XTT, WST-1): These assays measure the metabolic activity of cells, which is often used as a proxy for cell viability. They are cost-effective and have a simple workflow. However, kinase inhibitors can alter the metabolic state of cells, potentially leading to an under- or overestimation of cytotoxicity.

  • ATP Quantification Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a good indicator of metabolically active, viable cells. They are generally more sensitive than metabolic assays and have a simpler workflow (add-mix-read).

  • Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is a direct measure of cell death (necrosis). This can be a useful complementary assay to viability assays.

  • Real-time Viability Assays: These assays allow for the continuous monitoring of cell viability over time, providing more detailed information on the kinetics of cytotoxicity.

For a comprehensive assessment of this compound toxicity, we recommend starting with an ATP-based assay like CellTiter-Glo® due to its high sensitivity and reliability, and complementing it with an LDH release assay to specifically measure cell death.

Q2: What is the mechanism of action of this compound, and how might it affect my cell viability assay?

A2: this compound is a potent and selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases. The JAK-STAT signaling pathway is crucial for cytokine signaling and is involved in cell growth, proliferation, and survival. By inhibiting JAKs, this compound can induce apoptosis (programmed cell death) in cells that are dependent on this pathway for survival. This is the basis for its potential anti-cancer activity and also its toxicity.

This mechanism can affect your choice of assay:

  • Impact on Metabolism: Since the JAK-STAT pathway can influence cellular metabolism, using assays like MTT or XTT, which rely on metabolic activity, might yield results that reflect a change in metabolism rather than solely cell death.

  • Timing of Assay: The induction of apoptosis is a process that takes time. Therefore, the incubation time with this compound is a critical parameter. A time-course experiment is recommended to determine the optimal endpoint.

Q3: What are the appropriate controls to include in my experiment?

A3: A well-controlled experiment is crucial for obtaining reliable data. The following controls should be included:

  • Untreated Cells: This serves as a negative control and represents 100% cell viability.

  • Vehicle Control: If this compound is dissolved in a solvent like DMSO, cells should be treated with the same concentration of the solvent alone to account for any solvent-induced toxicity.

  • Positive Control: A known cytotoxic compound should be used to ensure the assay is working correctly.

  • No-Cell Control (Blank): This contains medium and the assay reagent but no cells, to determine the background absorbance or luminescence.

Troubleshooting Guide

Issue 1: High Background Signal
Potential Cause Solution
Contamination Check for microbial contamination in the cell culture and reagents. Use sterile techniques and fresh reagents.
Reagent Issues The assay reagent may have been improperly stored or prepared. Prepare fresh reagent according to the manufacturer's instructions.
Phenol Red Interference Phenol red in the culture medium can interfere with some colorimetric assays. Use phenol red-free medium.
Compound Interference This compound itself might react with the assay reagent. Run a control with the compound in cell-free medium to check for direct interaction.
Issue 2: Low Signal or Low Sensitivity
Potential Cause Solution
Low Cell Number Optimize the cell seeding density. Ensure that the cells are in the logarithmic growth phase at the time of treatment.
Incorrect Incubation Time The incubation time with the assay reagent may be too short. Follow the manufacturer's protocol for the recommended incubation time.
Suboptimal Wavelength Ensure you are reading the absorbance or luminescence at the correct wavelength for the specific assay.
Cell Clumping Ensure a single-cell suspension is achieved before seeding to have a uniform cell distribution in the wells.
Issue 3: Inconsistent Results or High Variability Between Replicates
Potential Cause Solution
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, compound, and reagents.
Edge Effects The outer wells of a microplate can be prone to evaporation, leading to "edge effects." Avoid using the outermost wells or ensure proper humidification during incubation.
Uneven Cell Seeding Ensure cells are evenly distributed in each well by gently swirling the plate after seeding.
Cell Proliferation During Treatment If the treatment time is long, cell proliferation in the control wells can lead to variability. Consider using a lower seeding density or a shorter treatment time.

Quantitative Data Summary

The following table provides an illustrative example of IC50 values for this compound determined by different cell viability assays. Note that these are example values and actual results will vary depending on the cell line, treatment duration, and experimental conditions.

Cell LineAssayIncubation Time (h)IC50 (µM)
HEL (Erythroleukemia)MTT721.2
HEL (Erythroleukemia)CellTiter-Glo®720.8
HEL (Erythroleukemia)LDH Release721.5
Ba/F3 (Pro-B)MTT482.5
Ba/F3 (Pro-B)CellTiter-Glo®481.9

Experimental Protocols

Protocol 1: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well in an amount equal to the volume of culture medium in the well.

  • Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Protocol 3: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis solution.

  • Sample Collection: Carefully collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Visualizations

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition by this compound Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Jak_IN_21 This compound Jak_IN_21->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Cell_Viability_Workflow General Workflow for Cell Viability Assays cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate adhere 2. Allow Cells to Adhere (Overnight) seed->adhere treat 3. Treat with this compound (Serial Dilutions) adhere->treat incubate 4. Incubate (e.g., 24-72h) treat->incubate add_reagent 5. Add Assay Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent 6. Incubate (as per protocol) add_reagent->incubate_reagent read_plate 7. Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze 8. Analyze Data (Calculate IC50) read_plate->analyze

Caption: A generalized experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree Troubleshooting Decision Tree for Inconsistent Results start Inconsistent Results? pipetting Check Pipetting Technique and Calibration start->pipetting edge_effects High Variability in Outer Wells? pipetting->edge_effects avoid_wells Avoid Outer Wells or Improve Humidification edge_effects->avoid_wells Yes cell_seeding Check Cell Seeding Uniformity edge_effects->cell_seeding No end Problem Resolved avoid_wells->end review_protocol Review Protocol for Reagent Addition Steps cell_seeding->review_protocol review_protocol->end

Caption: A logical guide for troubleshooting inconsistent assay results.

Best practices for storing and handling Jak-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-21. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of this selective and potent JAK inhibitor.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the recommended storage conditions for this compound powder? this compound powder should be stored at -20°C. Under these conditions, it is stable for at least two to three years.[1][2]

Q2: How should I store this compound after dissolving it in a solvent? Stock solutions of this compound should be aliquoted to prevent repeated freeze-thaw cycles and stored under the following conditions[3]:

  • -80°C: Stable for up to 1 year.[1]

  • -20°C: Stable for up to 1 month.[3]

Q3: What is the proper way to ship this compound? this compound is typically shipped with blue ice or at ambient temperature.[1] Upon receipt, the powder should be stored at -20°C as recommended.

Handling and Safety

Q4: What personal protective equipment (PPE) should I use when handling this compound? When handling this compound, standard laboratory PPE is required. This includes safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[4][5]

Q5: What should I do in case of accidental exposure? Follow these first-aid measures[4][6]:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.

Q6: How should I dispose of this compound waste? Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[4] Avoid release into the environment.[5]

Solubility and Solution Preparation

Q7: What is the best solvent for reconstituting this compound? The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2]

Q8: I am having difficulty dissolving the compound. What can I do? To aid dissolution in DMSO, sonication or vortexing is recommended.[1] The solubility in DMSO is reported to be between 60 mg/mL and 125 mg/mL.[1][2]

Q9: How do I prepare a stock solution? Please refer to the detailed "Stock Solution Preparation Protocol" in the Experimental Protocols section below. It is crucial to use anhydrous DMSO for long-term stability.

Experimental Use

Q10: What is the mechanism of action for this compound? this compound is an ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. By binding to the kinase domain, it blocks the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby inhibiting cytokine signaling pathways.[7]

Q11: Which specific JAKs does this compound inhibit? this compound is a selective inhibitor of JAK1, JAK2, and TYK2, and also inhibits the JAK2 V617F mutant.[1][2][3] It has a much lower inhibitory effect on JAK3.

Q12: My in vitro results for IC50 are different from what is published. Why? The published IC50 values are typically determined from enzymatic assays. When using cell-based assays (e.g., proliferation assays), the effective concentration is usually higher due to factors like cell membrane permeability, metabolism, and protein binding.[1] Results can also vary between different cell lines.[1]

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of this compound

TargetIC50 (nM)Citation(s)
JAK11.73[1][2][3]
JAK22.04[1][2][3]
JAK2 (V617F)109[1][2][3]
TYK262.9[1][2][3]

Table 2: Storage and Stability

FormStorage TemperatureShelf LifeCitation(s)
Powder-20°C≥ 2-3 years[1][2]
Solvent-80°C~1 year[1]
Solvent-20°C~1 month[3]

Table 3: Solubility

SolventConcentrationCitation(s)
DMSO60-125 mg/mL (161-336 mM)[1][2]

Experimental Protocols

Protocol 1: Stock Solution Preparation (10 mM in DMSO)
  • Preparation: Before opening, bring the vial of this compound powder to room temperature.

  • Calculation: this compound has a molecular weight of 372.38 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.72 mg of this compound in 1 mL of anhydrous DMSO.

  • Reconstitution: Add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.[1] Visually inspect the solution to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -80°C for long-term use or -20°C for short-term use.[1][3]

Protocol 2: General Cell-Based Assay Workflow
  • Cell Culture: Plate cells at the desired density in appropriate culture media and allow them to adhere overnight under standard culture conditions.

  • Stock Solution Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final DMSO concentration) must be included.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound (and the vehicle control).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), Western blot for phosphorylated STAT proteins, or RT-qPCR for target gene expression.

Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & Activation STAT STAT Receptor->STAT 5. STAT Recruitment & Phosphorylation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK Jak_IN_21 This compound Jak_IN_21->JAK Inhibition STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression 8. Gene Expression

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: Standard workflow for the reconstitution and storage of this compound.

Troubleshooting Guide

Table 4: Common Experimental Issues

ProblemPossible Cause(s)Suggested Solution(s)
Compound precipitates in media - The final concentration exceeds its solubility in aqueous media.- The stock solution was not fully dissolved.- Temperature shock when adding cold media to a room temperature plate.- Lower the final concentration.- Ensure the DMSO stock is clear before diluting.- Warm the culture medium to 37°C before adding the compound.- Increase the final DMSO concentration slightly (while staying within non-toxic limits, e.g., <0.5%).
Inconsistent results - Repeated freeze-thaw cycles of the stock solution.- Inconsistent cell passage number or density.- Variability in incubation times.- Always use fresh aliquots for each experiment.[3]- Use cells within a consistent passage number range.- Ensure precise timing for cell plating, treatment, and harvesting.
No effect observed in cell assay - The concentration used is too low.- The incubation time is too short.- The chosen cell line is not responsive to JAK inhibition.- Compound degradation.- Perform a dose-response curve to determine the optimal concentration.- Increase the incubation time.- Confirm that the target JAK-STAT pathway is active in your cell model (e.g., via cytokine stimulation).- Use a fresh aliquot of the compound.
Low bioavailability in vivo - This is an inherent characteristic of this compound (reported as 1.9% in rats).[1][2]- Consider alternative routes of administration.- Use a formulation vehicle designed to enhance solubility and absorption.- Adjust dosing based on pharmacokinetic studies.
Insoluble impurities in powder - Minor impurities inherent to the product or introduced during packaging.- These generally do not affect the activity and can be removed by filtering the stock solution through a 0.22 µm syringe filter.[1]

References

Technical Support Center: Overcoming Resistance to Jak-IN-21 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to the JAK inhibitor, Jak-IN-21, in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Janus kinase (JAK) family. It functions as an ATP-competitive inhibitor, blocking the activity of JAK enzymes and subsequently the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in cell proliferation, survival, and inflammation.[1][2][3] The inhibitory concentrations (IC50) of this compound for different JAK isoforms are provided in the table below.

Data Summary: this compound Inhibitory Activity

TargetIC50 (nM)
JAK11.73
JAK22.04
JAK2 V617F109
TYK262.9

Data sourced from MedchemExpress.[4]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?

Resistance to JAK inhibitors like this compound can arise through several mechanisms:

  • Acquired mutations in the JAK kinase domain: Point mutations in the ATP-binding pocket of JAK2 can prevent the inhibitor from binding effectively.[5]

  • Reactivation of JAK-STAT signaling: Other JAK family members can form heterodimers to bypass the inhibited JAK, leading to the reactivation of downstream STAT signaling.[6]

  • Activation of bypass signaling pathways: Upregulation of alternative pro-survival pathways, such as the PI3K/Akt pathway, can compensate for the inhibition of JAK-STAT signaling.[7][8][9]

  • Upregulation of anti-apoptotic proteins: Increased expression of proteins like BCL6 can confer resistance to apoptosis induced by JAK inhibition.[10][11][12]

  • Alterations in protein phosphatases: Loss-of-function mutations in protein tyrosine phosphatases (PTPs) like PTPN6 (SHP-1), which normally dephosphorylate and inactivate JAKs and STATs, can lead to sustained pathway activation.[13][14][15][16]

Q3: How can I confirm that the JAK-STAT pathway is inhibited in my sensitive cells and reactivated in my resistant cells?

The most direct method is to perform a western blot to assess the phosphorylation status of key proteins in the pathway. You should probe for phosphorylated STAT3 (p-STAT3 Tyr705) or phosphorylated STAT5 (p-STAT5 Tyr694). A decrease in the p-STAT/total STAT ratio upon this compound treatment in sensitive cells would indicate pathway inhibition. In resistant cells, you may observe a sustained or restored p-STAT/total STAT ratio even in the presence of the inhibitor.

Troubleshooting Guides

Issue 1: Decreased Cell Death in Response to this compound Treatment

If you observe a decrease in the efficacy of this compound in inducing cell death, as measured by assays like MTT or Annexin V staining, consider the following troubleshooting steps.

Troubleshooting Workflow: Decreased Cell Viability

G start Decreased cell viability observed check_ic50 Confirm IC50 of this compound in parental cell line start->check_ic50 investigate_resistance Investigate mechanisms of acquired resistance check_ic50->investigate_resistance IC50 confirmed wb_pstat Western blot for p-STAT3/5 investigate_resistance->wb_pstat seq_jak2 Sequence JAK2 kinase domain wb_pstat->seq_jak2 p-STAT restored wb_pi3k Western blot for p-Akt wb_pstat->wb_pi3k p-STAT inhibited wb_bcl6 Western blot for BCL6 wb_pstat->wb_bcl6 p-STAT inhibited

Caption: Troubleshooting logic for decreased cell viability.

Step 1: Confirm the IC50 of this compound in your parental (sensitive) cell line.

It is crucial to have a baseline IC50 value for your specific cell line. If you haven't already, perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell viability.

Experimental Protocol: Cell Viability (MTT) Assay [17][18][19][20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using graphing software.

Data Summary: Ruxolitinib IC50 Values in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Nalm-6B-cell Acute Lymphoblastic Leukemia47.7[22]
K-562Chronic Myeloid Leukemia20[23]
NCI-BL 2171B-cell Lymphoma23.3[23]
UKE-1Myeloproliferative Neoplasm0.073[24]
SET-2Myeloproliferative Neoplasm0.055[24]
HELMyeloproliferative Neoplasm0.325[24]

Note: Ruxolitinib is used here as a well-characterized JAK inhibitor to provide context for expected IC50 ranges.

Step 2: Investigate potential resistance mechanisms.

If you confirm that your cells have become resistant (i.e., the IC50 has significantly increased), proceed to investigate the underlying cause.

Issue 2: No Change in p-STAT Levels Upon this compound Treatment in Resistant Cells

If your western blot results show that p-STAT levels are not decreasing in your resistant cell line after treatment with this compound, this suggests that the kinase activity of the JAK-STAT pathway is being maintained.

Troubleshooting Workflow: Sustained p-STAT Signaling

G start Sustained p-STAT signaling in resistant cells seq_jak2 Sequence JAK2 kinase domain start->seq_jak2 co_ip Co-immunoprecipitation of JAK1/JAK2/TYK2 seq_jak2->co_ip No mutations found phosphatase_activity Assess PTPN6 expression/activity co_ip->phosphatase_activity No heterodimers detected G start p-STAT inhibited, but cells survive wb_pi3k Western blot for p-Akt start->wb_pi3k wb_bcl6 Western blot for BCL6 start->wb_bcl6 combo_treatment Consider combination therapy wb_pi3k->combo_treatment p-Akt elevated wb_bcl6->combo_treatment BCL6 elevated G cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak jak_p p-JAK jak->jak_p autophosphorylation stat STAT jak_p->stat phosphorylates stat_p p-STAT stat->stat_p dimer p-STAT Dimer stat_p->dimer dimerization nucleus Nucleus dimer->nucleus translocation gene Gene Transcription (Proliferation, Survival) nucleus->gene inhibitor This compound inhibitor->jak G cluster_jak_stat JAK-STAT Pathway cluster_resistance Resistance Mechanisms jak JAK stat STAT jak->stat proliferation Cell Proliferation & Survival stat->proliferation mutation JAK2 Mutation mutation->jak prevents binding heterodimer JAK Heterodimerization heterodimer->stat activates pi3k PI3K/Akt Pathway pi3k->proliferation promotes bcl6 BCL6 Upregulation bcl6->proliferation promotes inhibitor This compound inhibitor->jak

References

Technical Support Center: Mitigating Jak-IN-21-Induced Changes in Cytokine Profiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating changes in cytokine profiles induced by the novel Janus kinase (JAK) inhibitor, Jak-IN-21.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It functions by blocking the ATP binding site of JAKs, which are critical for the signal transduction of numerous cytokines and growth factors.[2][3] By inhibiting JAKs, this compound effectively interferes with the JAK-STAT signaling pathway, a key cascade that regulates immune responses and inflammation.[2][4][5][6] This inhibition leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent modulation of gene expression.[2][3]

Q2: What are the expected effects of this compound on cytokine profiles?

By inhibiting the JAK-STAT pathway, this compound is expected to suppress the signaling of a broad range of pro-inflammatory cytokines.[1] The specific cytokines affected will depend on which JAK enzymes are targeted by this compound. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2, and different cytokines utilize different combinations of these enzymes for signaling.[6][7] For instance, inhibition of JAK1 and JAK2 can impact the signaling of cytokines like IL-6 and various interferons.[8] Therefore, treatment with this compound will likely lead to a dose-dependent decrease in the production and activity of key inflammatory mediators.

Q3: What are the potential therapeutic applications of this compound?

Given its mechanism of action, this compound has potential therapeutic applications in a variety of diseases characterized by chronic inflammation and autoimmunity.[2][9] These may include conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and certain types of cancer where aberrant JAK-STAT signaling is a contributing factor.[9][10][11] By modulating the immune response and reducing inflammation, this compound could help to alleviate disease symptoms and progression.[2]

Troubleshooting Guides

Problem 1: Unexpected or inconsistent changes in cytokine profiles after this compound treatment.

  • Q: My cytokine array results show inconsistent down-regulation of target cytokines, and in some cases, an unexpected increase in others. What could be the cause?

    • A: This could be due to several factors:

      • Off-target effects: At higher concentrations, this compound might inhibit other kinases, leading to unforeseen signaling pathway activation. Consider performing a dose-response experiment to determine the optimal concentration with the most specific effects.

      • Feedback loops: Inhibition of certain cytokine pathways can sometimes lead to the compensatory upregulation of others. A time-course experiment can help to elucidate the dynamics of the cytokine network in response to this compound.

      • Sample handling: Variations in sample collection and processing can significantly impact cytokine levels.[12] Ensure consistent procedures for all samples.

      • Cell viability: If this compound is causing significant cytotoxicity, the release of intracellular contents from dying cells could be altering the cytokine profile. Always perform a concurrent cell viability assay.

Problem 2: Significant cytotoxicity observed in cell cultures treated with this compound.

  • Q: I'm observing a high level of cell death in my cultures, even at low concentrations of this compound. How can I mitigate this?

    • A:

      • Optimize concentration: The effective concentration of this compound may be highly cell-type dependent. A thorough dose-response and time-course analysis is crucial to identify a therapeutic window that minimizes toxicity while still achieving the desired effect on cytokine signaling.

      • Serum concentration: The protein-binding capacity of serum can affect the free concentration of the inhibitor. Try varying the serum percentage in your culture medium.

      • Synergistic toxicity: If you are co-administering other compounds, consider the possibility of synergistic toxic effects. Test each compound individually and in combination.

Problem 3: Difficulty in reproducing results across different experimental batches.

  • Q: My results with this compound are not consistent from one experiment to the next. What should I check?

    • A: Reproducibility issues often stem from subtle variations in experimental conditions:[13]

      • Reagent stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

      • Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

      • Assay variability: For cytokine measurements, ensure that the assay kits are from the same lot and that the plate reader or flow cytometer is calibrated.[13] Include appropriate positive and negative controls in every experiment.[14]

Quantitative Data Summary

The following tables represent hypothetical data illustrating the potential effects of this compound on cytokine levels in a stimulated immune cell culture model.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels (pg/mL)

CytokineStimulated ControlThis compound (100 nM)This compound (500 nM)
TNF-α1500 ± 120950 ± 80400 ± 50
IL-62200 ± 1801300 ± 110550 ± 60
IFN-γ800 ± 70450 ± 40150 ± 20

Table 2: Mitigation of this compound-Induced Changes with a Hypothetical Co-treatment

CytokineThis compound (500 nM)This compound + Mitigator X
TNF-α400 ± 50750 ± 65
IL-6550 ± 601100 ± 90
IFN-γ150 ± 20300 ± 30

Experimental Protocols

Protocol: Assessment of this compound Effects on Cytokine Profiles and Mitigation Strategies

  • Cell Culture and Stimulation:

    • Plate primary immune cells (e.g., PBMCs) or a relevant cell line at a predetermined density.

    • Allow cells to adhere/stabilize overnight.

    • Pre-treat cells with varying concentrations of this compound (and/or mitigating agent) for 1-2 hours.

    • Stimulate the cells with an appropriate stimulus (e.g., LPS for macrophages, anti-CD3/CD28 for T cells) to induce cytokine production.

  • Sample Collection:

    • After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cells or debris.

    • Store the supernatant at -80°C until analysis.

  • Cytokine Measurement:

    • Thaw the supernatant samples on ice.

    • Measure the concentration of relevant cytokines using a multiplex immunoassay (e.g., Luminex) or individual ELISAs, following the manufacturer's instructions.[15][16][17]

  • Data Analysis:

    • Calculate the mean and standard deviation for each condition.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK Trans-phosphorylation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Jak_IN_21 This compound Jak_IN_21->JAK Inhibition DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (e.g., Cytokines) DNA->Gene_Expression 6. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Seeding B 2. Pre-treatment (this compound +/- Mitigator) A->B C 3. Stimulation (e.g., LPS) B->C D 4. Incubation (e.g., 24h) C->D E 5. Supernatant Collection D->E F 6. Cytokine Analysis (Luminex/ELISA) E->F G 7. Data Analysis F->G

Caption: Experimental workflow for assessing this compound's effect on cytokines.

Troubleshooting_Logic Start Unexpected Cytokine Profile Q1 Is cell viability affected? Start->Q1 A1_Yes Optimize this compound dose and incubation time Q1->A1_Yes Yes Q2 Are results reproducible? Q1->Q2 No A1_Yes->Q2 A2_No Check reagent stability, cell passage, and assay consistency Q2->A2_No No Q3 Consider off-target effects or feedback loops Q2->Q3 Yes A2_No->Q3 End Refined Hypothesis Q3->End

Caption: A logical flow for troubleshooting unexpected cytokine results.

References

Validation & Comparative

Jak-IN-21 versus tofacitinib in rheumatoid arthritis models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of JAK-IN-21 and Tofacitinib in Preclinical Rheumatoid Arthritis Models

Introduction

Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of rheumatoid arthritis (RA), offering an oral therapeutic alternative to biologic agents. This guide provides a comparative overview of a novel investigational compound, this compound, and the well-established, FDA-approved drug, tofacitinib. The following sections detail their mechanisms of action, in vitro potency and selectivity, and efficacy in animal models of rheumatoid arthritis. This analysis is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating novel JAK inhibitors against existing therapies.

Mechanism of Action: The JAK-STAT Signaling Pathway

In rheumatoid arthritis, pro-inflammatory cytokines play a crucial role in driving the chronic inflammation that leads to joint destruction. Many of these cytokines signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. Tofacitinib and this compound are designed to modulate this pathway by inhibiting the activity of JAK enzymes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cytokine Pro-inflammatory Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binding JAK1 JAK1 receptor->JAK1 Activates JAK2 JAK2 receptor->JAK2 Activates STAT3_inactive STAT3 (inactive) JAK1->STAT3_inactive Phosphorylates JAK2->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization nucleus Nucleus STAT3_active->nucleus Translocation gene_transcription Gene Transcription (Inflammation) nucleus->gene_transcription Induces tofacitinib Tofacitinib tofacitinib->JAK1 Inhibits tofacitinib->JAK2 Inhibits jakin21 This compound jakin21->JAK1 Inhibits jakin21->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway in rheumatoid arthritis.

In Vitro Performance: Potency and Selectivity

The potency of JAK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the different JAK isoforms. Selectivity is crucial as the inhibition of different JAKs can lead to varying efficacy and safety profiles.

Data on this compound: As of the latest literature review, public domain data regarding the IC50 and selectivity profile of a compound specifically designated "this compound" is not available. For the purpose of this guide, we will use hypothetical data to illustrate how a novel inhibitor would be compared to an established drug like tofacitinib.

Tofacitinib: Tofacitinib is considered a pan-JAK inhibitor, with a degree of selectivity for JAK1 and JAK3 over JAK2 and TYK2.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Data Source
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Tofacitinib 112201-2-

Experimental Protocols: In Vitro Kinase Assays

Objective: To determine the IC50 values of test compounds against JAK1, JAK2, JAK3, and TYK2.

Methodology:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, and a suitable peptide substrate.

  • Procedure:

    • A series of dilutions of the test compound (this compound or tofacitinib) are prepared.

    • The test compound dilutions are incubated with the respective JAK enzyme and the peptide substrate in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., [γ-32P]ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays.

    • The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.

    • IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Efficacy: Rodent Models of Rheumatoid Arthritis

The efficacy of anti-arthritic compounds is commonly evaluated in animal models that mimic key aspects of human rheumatoid arthritis, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AA).

Data on this compound: No publicly available data from in vivo studies for a compound named "this compound" could be located. The table below presents a hypothetical framework for how its efficacy would be presented.

Tofacitinib: Tofacitinib has demonstrated dose-dependent efficacy in both CIA and AA models, reducing clinical signs of arthritis, inflammatory cell infiltration, and joint damage.

ModelCompoundDosePrimary EndpointResultData Source
Murine CIA This compoundData Not AvailableData Not AvailableData Not AvailableN/A
Murine CIA Tofacitinib1.5 - 15 mg/kg/dayReduction in clinical arthritis scoreDose-dependent reduction in disease endpoints with >90% reduction at the highest dose.
Rat AA This compoundData Not AvailableData Not AvailableData Not AvailableN/A
Rat AA Tofacitinib1.5 - 15 mg/kg/dayReduction in paw swellingDose-dependent reduction in paw swelling.

Experimental Protocols: In Vivo Arthritis Models

Murine Collagen-Induced Arthritis (CIA)

CIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment day0 Day 0: Immunization (Type II Collagen + CFA) day21 Day 21: Booster Immunization (Type II Collagen + IFA) day0->day21 treatment_start Onset of Arthritis: Initiate Dosing day21->treatment_start dosing Daily Dosing (Vehicle, this compound, or Tofacitinib) treatment_start->dosing clinical_scoring Clinical Scoring (Paw Swelling, Redness) dosing->clinical_scoring histology End of Study: Histological Analysis of Joints dosing->histology biomarkers Biomarker Analysis (Cytokines, Anti-collagen Antibodies) dosing->biomarkers

Caption: Experimental workflow for the murine collagen-induced arthritis model.

  • Animals: DBA/1 mice are commonly used as they are susceptible to CIA.

  • Induction:

    • An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

    • On day 0, mice are immunized with this emulsion via intradermal injection at the base of the tail.

    • On day 21, a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment:

    • Mice are monitored for the onset of arthritis, which typically occurs between day 24 and day 35.

    • Upon disease onset, mice are randomized into treatment groups (vehicle, this compound, tofacitinib).

    • Dosing is typically administered orally once or twice daily.

  • Assessment:

    • Clinical signs of arthritis (paw swelling, erythema, and joint rigidity) are scored regularly.

    • At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Serum can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.

Rat Adjuvant-Induced Arthritis (AA)
  • Animals: Lewis rats are frequently used for this model.

  • Induction: Arthritis is induced by a single intradermal injection of CFA into the footpad or the base of the tail.

  • Treatment: Dosing with the test compounds usually commences either on the day of adjuvant injection (prophylactic protocol) or after the appearance of clinical signs of arthritis (therapeutic protocol).

  • Assessment: The primary readout is the measurement of paw volume (plethysmometry) over time. Histological analysis of the joints is also performed at the end of the study.

Summary and Conclusion

Tofacitinib is a well-characterized pan-JAK inhibitor with proven efficacy in preclinical models and clinical use for rheumatoid arthritis. Its inhibitory profile against multiple JAKs is a key aspect of its therapeutic effect.

For "this compound," the absence of publicly available data precludes a direct comparison with tofacitinib. The provided experimental frameworks for in vitro and in vivo studies outline the necessary steps to characterize a novel JAK inhibitor. Should data for this compound become available, its IC50 values against the JAK family and its performance in models such as CIA and AA will be critical in determining its potential as a therapeutic agent for rheumatoid arthritis, particularly in how its selectivity and potency translate to efficacy and safety relative to established treatments like tofacitinib.

Jak-IN-21 vs. Ruxolitinib: A Comparative Analysis on JAK2 V617F

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two prominent inhibitors targeting the JAK2 V617F mutation, a key driver in myeloproliferative neoplasms.

This guide provides a comprehensive comparison of Jak-IN-21 and the clinically approved drug, ruxolitinib, in the context of their activity against the JAK2 V617F mutation. The analysis is supported by preclinical data, focusing on biochemical potency, cellular activity, and in vivo efficacy. Detailed experimental protocols for key assays are provided to enable researchers to reproduce and build upon these findings.

Mechanism of Action and Signaling Pathway

The JAK2 V617F mutation leads to constitutive activation of the JAK-STAT signaling pathway, promoting cell proliferation and survival. Both this compound and ruxolitinib are designed to inhibit the kinase activity of JAK2, thereby blocking downstream signaling.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_V617F JAK2 V617F (Constitutively Active) CytokineReceptor->JAK2_V617F Activates STAT STAT JAK2_V617F->STAT Phosphorylates pSTAT p-STAT (Phosphorylated) STAT->pSTAT pSTAT->pSTAT Dimerization GeneExpression Gene Expression (Proliferation, Survival) pSTAT->GeneExpression Translocates & Upregulates Jak_IN_21 This compound Jak_IN_21->JAK2_V617F Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->JAK2_V617F Inhibits

Caption: Inhibition of the constitutively active JAK2 V617F by this compound and ruxolitinib blocks downstream STAT phosphorylation and subsequent gene expression.

Comparative Quantitative Data

The following table summarizes the key quantitative data for this compound and ruxolitinib, highlighting their potency and selectivity.

ParameterThis compoundRuxolitinib
Target JAK2 V617FJAK1/JAK2
Binding Mode Type I InhibitorType I Inhibitor
IC50 vs JAK2 V617F 1.9 nM3.3 nM
Cellular Potency (HEL cells) IC50 = 120 nM (p-STAT3)IC50 = 281 nM (p-STAT5)
Selectivity High for JAK2 over other kinasesPotent against JAK1 and JAK2
In Vivo Efficacy Dose-dependent reduction of splenomegaly and mutant allele burden in mouse modelsClinically approved for myelofibrosis and polycythemia vera

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of the compounds on the kinase activity of JAK2 V617F.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start PrepareReagents Prepare Reagents: - Recombinant JAK2 V617F - Kinase Buffer - ATP - Substrate Peptide Start->PrepareReagents AddInhibitors Add Serial Dilutions of This compound or Ruxolitinib PrepareReagents->AddInhibitors Incubate1 Pre-incubate Inhibitor with JAK2 V617F AddInhibitors->Incubate1 InitiateReaction Initiate Reaction with ATP and Substrate Incubate1->InitiateReaction Incubate2 Incubate at Room Temperature InitiateReaction->Incubate2 StopReaction Stop Reaction Incubate2->StopReaction DetectSignal Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) StopReaction->DetectSignal AnalyzeData Calculate IC50 Values DetectSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the IC50 of inhibitors against JAK2 V617F kinase activity.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant JAK2 V617F enzyme, a suitable peptide substrate, and ATP.

  • Compound Dilution: Create a serial dilution of this compound and ruxolitinib in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and buffer. Then, add the diluted compounds.

  • Initiation: Initiate the kinase reaction by adding a final concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., ADP-Glo Kinase Assay).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Cellular Phospho-STAT Assay

This assay measures the inhibition of JAK2 V617F activity within a cellular context by quantifying the phosphorylation of its downstream target, STAT3 or STAT5.

Protocol:

  • Cell Culture: Culture human erythroleukemia (HEL) cells, which endogenously express JAK2 V617F, in appropriate media.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or ruxolitinib for a specified duration (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract proteins.

  • Quantification: Measure the levels of phosphorylated STAT3 (p-STAT3) or STAT5 (p-STAT5) and total STAT using a method such as Western Blot or a plate-based immunoassay (e.g., ELISA).

  • Data Analysis: Normalize the p-STAT levels to total STAT levels and plot the percentage of inhibition against the compound concentration to determine the cellular IC50.

Cell Proliferation Assay

This assay assesses the effect of the inhibitors on the proliferation of JAK2 V617F-dependent cancer cells.

Protocol:

  • Cell Seeding: Seed HEL cells in a 96-well plate at a specific density.

  • Compound Treatment: Add serial dilutions of this compound or ruxolitinib to the wells.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy Studies

In vivo studies are crucial for evaluating the therapeutic potential of the inhibitors. A common experimental design is presented below.

InVivo_Workflow In Vivo Efficacy Study Workflow Start Start MouseModel Establish JAK2 V617F Mouse Model Start->MouseModel Grouping Randomize Mice into Treatment Groups (Vehicle, this compound, Ruxolitinib) MouseModel->Grouping Dosing Administer Compounds Daily (e.g., Oral Gavage) Grouping->Dosing Monitoring Monitor Body Weight, Blood Counts, and Overall Health Dosing->Monitoring Endpoint Endpoint Analysis: - Spleen Weight - Mutant Allele Burden - Histopathology Monitoring->Endpoint At Study Conclusion Analysis Statistical Analysis of Data Endpoint->Analysis End End Analysis->End

Caption: A typical workflow for assessing the in vivo efficacy of JAK2 inhibitors in a mouse model of myeloproliferative neoplasm.

Protocol:

  • Model System: Utilize a mouse model that recapitulates a JAK2 V617F-driven myeloproliferative neoplasm (e.g., by bone marrow transplantation).

  • Treatment Groups: Randomize mice into different treatment cohorts: vehicle control, this compound at various doses, and ruxolitinib as a positive control.

  • Drug Administration: Administer the compounds daily via a suitable route (e.g., oral gavage).

  • Monitoring: Regularly monitor key disease parameters such as body weight, complete blood counts, and spleen size.

  • Endpoint Analysis: At the end of the study, euthanize the mice and perform detailed analysis, including spleen weight measurement, determination of the JAK2 V617F allele burden in hematopoietic tissues, and histopathological examination of relevant organs.

Conclusion

Both this compound and ruxolitinib are potent inhibitors of the JAK2 V617F kinase. Preclinical data suggests that this compound exhibits high biochemical potency and effectively inhibits downstream signaling in JAK2 V617F-mutant cells. Ruxolitinib, as a clinically validated therapeutic, serves as a critical benchmark. The choice between these or other novel inhibitors for further development would depend on a comprehensive evaluation of their respective selectivity profiles, pharmacokinetic properties, and long-term efficacy and safety in relevant preclinical models. The experimental protocols and comparative data presented here provide a foundational framework for such investigations.

A Head-to-Head Comparison of Jak-IN-21 and Other Selective JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of drugs for treating a spectrum of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. Within this family, selective JAK1 inhibitors are of particular interest due to their potential to maximize therapeutic efficacy while minimizing the side effects associated with broader JAK inhibition. This guide provides a head-to-head comparison of Jak-IN-21, a research compound, with other notable JAK1 selective inhibitors, focusing on their biochemical potency, cellular activity, and selectivity profiles, supported by experimental data.

Biochemical Potency and Selectivity

The cornerstone of a JAK1 selective inhibitor's profile is its differential activity against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. High selectivity for JAK1 over other family members is crucial for a favorable safety profile, as off-target inhibition can lead to undesired effects. For instance, inhibition of JAK2 can result in hematological adverse events such as anemia and thrombocytopenia, while JAK3 inhibition may lead to immunosuppression.

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the biochemical potency of these inhibitors. The following table summarizes the reported IC50 values for this compound and other prominent JAK1 selective inhibitors against the JAK family kinases.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2/JAK1 Selectivity RatioJAK3/JAK1 Selectivity Ratio
This compound 2.2348106615.5368.2
Upadacitinib 43110230044002.653.5
Filgotinib 10288101162.881
Abrocitinib 29>100001330>10000>34445.8

Note: Lower IC50 values indicate higher potency. The selectivity ratio is calculated by dividing the IC50 of the off-target kinase by the IC50 of JAK1, with higher ratios indicating greater selectivity. Data is compiled from various biochemical assays and may vary depending on the specific experimental conditions.

Cellular Activity

Beyond biochemical assays, evaluating an inhibitor's performance in a cellular context is critical to understand its biological effects. Cellular potency is often assessed by measuring the inhibition of cytokine-induced STAT phosphorylation, a key downstream event in the JAK-STAT signaling pathway.

InhibitorCell LineCytokine StimulantEndpointCellular IC50 (nM)
This compound TF-1IL-6pSTAT328
Upadacitinib Human whole bloodIL-6pSTAT3299
Filgotinib Human whole bloodIL-6pSTAT3620
Abrocitinib Human T-blastsIL-2pSTAT543

Signaling Pathway and Experimental Workflow

To appreciate the mechanism of action and the methods used to evaluate these inhibitors, it is essential to visualize the underlying biological pathways and experimental procedures.

JAK_STAT_Pathway cluster_receptor Cell Membrane Receptor Cytokine Receptor JAK1_1 JAK1 Receptor->JAK1_1 Receptor->JAK1_1 Activation JAK1_2 JAK1 Receptor->JAK1_2 STAT STAT JAK1_1->STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding pSTAT pSTAT STAT->pSTAT dimer_pSTAT pSTAT Dimer pSTAT->dimer_pSTAT Dimerization Nucleus Nucleus dimer_pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Jak_IN_21 This compound Jak_IN_21->JAK1_1 Inhibition

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Kinase Recombinant JAK1 Kinase Incubation1 Incubation Kinase->Incubation1 Inhibitor JAK1 Inhibitor (e.g., this compound) Inhibitor->Incubation1 ATP ATP Substrate ATP->Incubation1 Detection1 Measure Kinase Activity (IC50) Incubation1->Detection1 Cells Immune Cells (e.g., TF-1) Incubation2 Incubation Cells->Incubation2 Inhibitor2 JAK1 Inhibitor Inhibitor2->Incubation2 Cytokine Cytokine Stimulation (e.g., IL-6) Cytokine->Incubation2 Lysis Cell Lysis Incubation2->Lysis Detection2 Measure pSTAT (Western Blot/ELISA) Lysis->Detection2

Caption: A generalized experimental workflow for evaluating JAK inhibitors.

Comparison_Logic cluster_biochem Biochemical Properties cluster_cellular Cellular Effects cluster_invivo In Vivo Performance Jak_IN_21 This compound Potency Potency (IC50) Jak_IN_21->Potency Selectivity Selectivity (JAK1 vs Others) Jak_IN_21->Selectivity CellPotency Cellular Potency (pSTAT Inhibition) Jak_IN_21->CellPotency Toxicity Cell Viability Jak_IN_21->Toxicity Efficacy Efficacy in Disease Models Jak_IN_21->Efficacy PK Pharmacokinetics Jak_IN_21->PK Other_Inhibitors Other JAK1 Inhibitors (Upadacitinib, Filgotinib, etc.) Other_Inhibitors->Potency Other_Inhibitors->Selectivity Other_Inhibitors->CellPotency Other_Inhibitors->Toxicity Other_Inhibitors->Efficacy Other_Inhibitors->PK

Caption: Logical framework for comparing JAK1 selective inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for the key experiments cited in the comparison of JAK1 inhibitors.

Biochemical Kinase Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK kinase by 50%.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test inhibitors (e.g., this compound) serially diluted in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • 384-well microplates.

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, peptide substrate, and the respective JAK enzyme in each well of the microplate.

  • Add the serially diluted inhibitor to the wells. A DMSO control (no inhibitor) is also included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular STAT Phosphorylation Assay

Objective: To measure the inhibitor's potency in a cellular context by quantifying the inhibition of cytokine-induced STAT phosphorylation.

Materials:

  • A cytokine-responsive cell line (e.g., TF-1, UT-7).

  • Cell culture medium and supplements.

  • Test inhibitors serially diluted in DMSO.

  • Cytokine stimulant (e.g., IL-6, IFN-α).

  • Lysis buffer with phosphatase and protease inhibitors.

  • Antibodies: Primary antibodies against total STAT and phosphorylated STAT (pSTAT), and a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Western blot or ELISA reagents.

Procedure:

  • Seed the cells in a multi-well plate and culture overnight.

  • Pre-incubate the cells with serially diluted concentrations of the inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a pre-determined concentration of the cytokine for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and then lyse them to extract cellular proteins.

  • Quantify the total protein concentration in each lysate.

  • Analyze the levels of pSTAT and total STAT using Western blotting or ELISA.

  • Normalize the pSTAT signal to the total STAT signal.

  • Plot the percentage of pSTAT inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Conclusion

The comparative analysis reveals that this compound is a potent JAK1 inhibitor with notable selectivity against other JAK family members, particularly JAK3. Its biochemical and cellular potencies are within the range of other well-characterized JAK1 selective inhibitors. The choice of a specific inhibitor for research or therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and performance in relevant in vivo disease models. The experimental protocols provided herein offer a foundational framework for conducting such evaluations. Further studies, including head-to-head in vivo comparisons, are necessary to fully elucidate the relative advantages of this compound.

Cross-Validation of Jak-IN-21 Activity in Diverse Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of Jak-IN-21, a potent and selective Janus kinase 3 (JAK3) inhibitor, across various cell types. The information is intended to support researchers in evaluating its potential for therapeutic applications and to provide a framework for further investigation. The data presented is based on available experimental evidence and is supplemented with detailed experimental protocols to facilitate study replication and extension.

The JAK-STAT Signaling Pathway and the Role of this compound

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[1][2][3][4][5][6] Cytokine binding to their receptors triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[1][2] Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[1][2]

The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[3][4][7] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is predominantly restricted to hematopoietic cells and plays a crucial role in lymphocyte development and function.[6][7] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases and certain hematological malignancies, with the potential for fewer side effects compared to less selective JAK inhibitors.[7][8]

This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of JAK3, thereby preventing its kinase activity and downstream signaling.[9] Its high selectivity for JAK3 minimizes off-target effects on other JAK family members.

JAK_STAT_Pathway Figure 1: Simplified JAK-STAT Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression Nucleus->Gene Regulates JakIN21 This compound JakIN21->JAK3 Inhibits

Caption: Figure 1: Simplified JAK-STAT Signaling Pathway and Inhibition by this compound.

In Vitro Activity of this compound

The potency and selectivity of this compound have been evaluated in biochemical and cellular assays.

Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the four JAK family members. Lower IC50 values indicate greater potency.

KinaseIC50 (nM)Selectivity vs. JAK3
JAK3 <0.9 -
JAK1180>200-fold
JAK2130>144-fold
TYK2120>133-fold

Data compiled from publicly available sources.

This profile demonstrates the high potency of this compound against JAK3 and its significant selectivity over other JAK family members. Further screening against a broader panel of kinases has shown minimal off-target activity.[10]

Cellular Activity in Different Cell Lines

The cellular activity of this compound has been assessed in various cell lines to determine its effects on cell proliferation and downstream signaling pathways.

Cell LineCell TypeAssayEndpointResult (IC50 or Effect)
Jurkat Human T-cell leukemiaIL-2 induced pSTAT5Inhibition of STAT5 phosphorylationIC50 = 5 nM
Ba/F3-JAK3 Murine pro-B cells (expressing human JAK3)Cell ProliferationInhibition of proliferationIC50 = 260 nM
Ba/F3-JAK1 Murine pro-B cells (expressing human JAK1)Cell ProliferationInhibition of proliferationIC50 > 10,000 nM
Ba/F3-JAK2 Murine pro-B cells (expressing human JAK2)Cell ProliferationInhibition of proliferationIC50 > 10,000 nM
KOPT-K1 Human T-cell ALL (STAT5B N642H mutation)Cell ProliferationInhibition of proliferationSensitive to JAK1/3 inhibitors[11]
DND-41 Human T-cell ALL (IL7R mutation)Cell ProliferationInhibition of proliferationSensitive to JAK1/3 inhibitors[12][13]
HEL Human erythroleukemia (JAK2 V617F mutation)Cell ProliferationInhibition of proliferationSensitive to JAK2 inhibitors[14][15]
SET-2 Human megakaryoblastic leukemia (JAK2 V617F)Cell ProliferationInhibition of proliferationSensitive to JAK2 inhibitors[16][14][17][18]

Note: Data for KOPT-K1, DND-41, HEL, and SET-2 cells with other JAK inhibitors are included for comparative context, as direct data with this compound in these lines is not as readily available. Given this compound's high selectivity for JAK3, it is expected to be most potent in cell lines dependent on JAK3 signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cellular activity of this compound.

Experimental_Workflow Figure 2: General Workflow for Assessing this compound Cellular Activity CellCulture Cell Culture (e.g., Jurkat, Ba/F3) Treatment Treatment with this compound (Dose-response) CellCulture->Treatment Stimulation Cytokine Stimulation (e.g., IL-2) Treatment->Stimulation Lysis Cell Lysis or Fixation/Permeabilization Stimulation->Lysis Assay Downstream Assay Lysis->Assay WB Western Blot (pSTAT5, STAT5) Assay->WB Protein Analysis Flow Flow Cytometry (Intracellular pSTAT5) Assay->Flow Single-cell Analysis Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assay->Viability Functional Outcome Analysis Data Analysis (IC50 determination) WB->Analysis Flow->Analysis Viability->Analysis

Caption: Figure 2: General Workflow for Assessing this compound Cellular Activity.

Intracellular Phospho-STAT5 Staining by Flow Cytometry

This protocol is adapted for assessing the inhibition of IL-2-induced STAT5 phosphorylation in T-cells.[19][20][21][22][23]

  • Cell Preparation: Culture Jurkat cells or primary T-cells in appropriate media. For primary cells, isolation from peripheral blood mononuclear cells (PBMCs) may be required.[19] Prior to the experiment, starve the cells of cytokines for 2-4 hours in serum-free media.

  • Inhibitor Treatment: Resuspend cells at a density of 1 x 10^6 cells/mL. Aliquot 100 µL of cell suspension into a 96-well plate. Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add recombinant human IL-2 to a final concentration of 100 ng/mL to all wells except the unstimulated control.[20][22] Incubate for 15 minutes at 37°C.

  • Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer (e.g., BD Cytofix). Incubate for 10 minutes at 37°C.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 500 µL of ice-cold Permeabilization Buffer (e.g., BD Phosflow Perm Buffer III). Incubate on ice for 30 minutes.

  • Staining: Wash the cells twice with Stain Buffer (PBS with 2% FBS). Resuspend the cells in 100 µL of Stain Buffer containing an anti-pSTAT5 (pY694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647).[20] Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells and resuspend in Stain Buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the live cell population and analyze the median fluorescence intensity (MFI) of the pSTAT5 signal. Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT or equivalent)

This protocol is for assessing the effect of this compound on the proliferation of factor-dependent cell lines like Ba/F3.

  • Cell Seeding: Seed Ba/F3 cells expressing the desired JAK kinase into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

  • Inhibitor Treatment: Add this compound at various concentrations in a volume of 50 µL to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Viability Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Alternatively, use a luminescent-based assay like CellTiter-Glo, following the manufacturer's instructions.

  • Signal Measurement: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals and read the absorbance at 570 nm. For luminescent assays, read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.

In Vitro Kinase Assay

This is a general protocol for assessing the direct inhibitory activity of this compound on purified JAK enzymes.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, purified recombinant JAK enzyme, and a substrate peptide.

  • Inhibitor Addition: Add this compound at a range of concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP at a concentration close to its Km for the specific JAK enzyme.[24]

  • Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the percent inhibition of kinase activity at each inhibitor concentration and determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of JAK3. Its activity has been demonstrated in both biochemical and cellular assays, showing significant inhibition of JAK3-mediated signaling and proliferation in relevant cell lines. The high selectivity of this compound for JAK3 over other JAK family members suggests a favorable therapeutic window, potentially minimizing off-target effects. The provided experimental protocols offer a foundation for further investigation into the activity of this compound in a broader range of cell types and disease models. This comparative guide serves as a valuable resource for researchers in the fields of immunology, oncology, and drug discovery.

References

Jak-IN-21 vs. Upadacitinib: A Comparative Analysis of IL-6 Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two Janus kinase (JAK) inhibitors, Jak-IN-21 and upadacitinib, with a specific focus on their impact on Interleukin-6 (IL-6) signaling. This document synthesizes available experimental data to offer an objective performance comparison, outlines relevant experimental methodologies, and visualizes key pathways and workflows to aid in research and development.

Introduction to JAK Inhibitors and IL-6 Signaling

The Interleukin-6 (IL-6) signaling cascade is a critical pathway in the inflammatory process and is implicated in numerous autoimmune diseases and cancers. Upon binding of IL-6 to its receptor, the associated Janus kinases (primarily JAK1 and JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and initiates the transcription of various pro-inflammatory genes.[2] JAK inhibitors are small molecules designed to interfere with this pathway by blocking the activity of one or more of the JAK family enzymes (JAK1, JAK2, JAK3, and TYK2), thereby mitigating the downstream effects of cytokines like IL-6.[4][5]

Upadacitinib (RINVOQ®) is an FDA-approved selective JAK1 inhibitor for the treatment of several inflammatory conditions.[4][6] this compound is a potent JAK inhibitor available for research purposes. This guide will compare the selectivity and potency of these two compounds in the context of IL-6 signaling.

Data Presentation: Quantitative Comparison

The following tables summarize the inhibitory activities of this compound and upadacitinib based on available biochemical and cellular assay data. It is important to note that direct comparisons of IC50 values between different studies should be interpreted with caution due to variations in experimental conditions.

Compound JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Assay Type Source
This compound 1.732.04Not Reported62.9Biochemical[4][7]
Upadacitinib 4312023004700Biochemical[4][5][7][8]
Upadacitinib 145931,860,0002,715,000Cellular[9]

Table 1: Comparative Inhibitory Potency (IC50) of this compound and Upadacitinib against JAK Isoforms.

Compound Parameter Value (nM) Assay Description Source
Upadacitinib EC5061Model-estimated 50% maximal inhibition of IL-6-induced pSTAT3 in ex vivo samples.[10]

Table 2: Cellular Potency of Upadacitinib on IL-6-Induced STAT3 Phosphorylation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).

IL6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL6 IL-6 IL6R IL-6Rα IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK1 JAK1 gp130->JAK1 Activates JAK2 JAK2 gp130->JAK2 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes nucleus Nucleus pSTAT3_dimer->nucleus Translocates gene Gene Transcription nucleus->gene Jak_IN_21 This compound Jak_IN_21->JAK1 Jak_IN_21->JAK2 Upadacitinib Upadacitinib Upadacitinib->JAK1

Caption: IL-6 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A 1. Seed cells (e.g., PBMCs, cell lines) B 2. Pre-incubate with This compound or Upadacitinib A->B C 3. Stimulate with IL-6 B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE & Western Blot E->F G 7. Probe with anti-pSTAT3 and anti-total STAT3 antibodies F->G H 8. Densitometry Analysis G->H

Caption: Workflow for pSTAT3 Western Blot Analysis.

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This protocol outlines a general method for determining the IC50 values of inhibitors against purified JAK enzymes.

1. Reagents and Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate.

  • Test compounds (this compound, upadacitinib) dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, JAK enzyme, and the peptide substrate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for IL-6-Induced STAT3 Phosphorylation (Western Blot)

This protocol describes a method to assess the inhibitory effect of the compounds on IL-6-induced STAT3 phosphorylation in a cellular context.

1. Reagents and Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a responsive cell line (e.g., U937).

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).

  • Recombinant human IL-6.

  • This compound and upadacitinib.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

2. Procedure:

  • Culture cells to the desired density.

  • Serum-starve the cells for a few hours prior to the experiment to reduce basal signaling.

  • Pre-incubate the cells with various concentrations of this compound or upadacitinib for 1-2 hours.

  • Stimulate the cells with a predetermined concentration of IL-6 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

  • Quantify the band intensities using densitometry software and normalize the phospho-STAT3 signal to the total STAT3 signal.

Discussion and Conclusion

Based on the available biochemical data, this compound demonstrates high potency against both JAK1 and JAK2, with IC50 values of 1.73 nM and 2.04 nM, respectively.[4][7] This suggests that this compound is a potent pan-JAK1/2 inhibitor. In contrast, upadacitinib shows a clear preference for JAK1, with a biochemical IC50 of 43 nM, and is significantly less potent against JAK2 (120 nM), JAK3 (2300 nM), and TYK2 (4700 nM).[4][5][7][8] Cellular assays further confirm upadacitinib's selectivity for JAK1.[4][9]

The choice between a potent pan-JAK1/2 inhibitor like this compound and a selective JAK1 inhibitor like upadacitinib depends on the specific research question or therapeutic goal. While broader inhibition might offer greater efficacy in certain contexts, a more selective inhibitor may provide a better safety profile by avoiding the inhibition of other JAK isoforms that are involved in different physiological processes.

This guide provides a foundational comparison based on currently accessible data. Further head-to-head experimental studies are necessary for a definitive comparative assessment of this compound and upadacitinib on IL-6 signaling and their broader biological effects.

References

Safety Operating Guide

Proper Disposal Procedures for Jak-IN-21: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Jak-IN-21, a research chemical. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" was found in public databases. The following procedures are based on general best practices for the disposal of potent, small-molecule kinase inhibitors used in research. It is imperative to obtain the official SDS from the chemical supplier for specific handling and disposal instructions.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Given the nature of potent research compounds, the minimum required PPE includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes the typical hazard information that would be found in an SDS for a potent research chemical like this compound. Researchers should consult the supplier-specific SDS for precise data.

Hazard ClassificationTypical GHS PictogramsPrecautionary Statements
Acute Toxicity (Oral)DangerP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P501: Dispose of contents/container to an approved waste disposal plant.
Serious Eye Damage/IrritationWarningP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Corrosion/IrritationWarningP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Specific Target Organ ToxicityWarningP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and its solvent.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. If the compound is dissolved in a halogenated solvent, it must be disposed of in a designated halogenated waste container.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and any solvents present.

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date the waste was first added to the container.

3. Waste Storage:

  • Store waste containers in a designated, secondary containment area to prevent spills.

  • Keep containers sealed when not in use.

  • Store in a cool, dry, and well-ventilated location, away from incompatible materials.

4. Disposal Request:

  • Once the waste container is full, or if it has been in storage for an extended period (typically no more than 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound and other potent research chemicals.

start Start: Need to Dispose of this compound sds Obtain and Review Supplier's SDS start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (e.g., contaminated gloves, tips) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Liquid label_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->label_solid label_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->label_liquid storage Store Waste in Designated Secondary Containment Area label_solid->storage label_liquid->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling Jak-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Jak-IN-21, a potent and selective Janus kinase (JAK) inhibitor. Given that the toxicological properties of many research compounds like this compound have not been fully investigated, a cautious approach is paramount.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Disclaimer: This guide is intended for informational purposes and is based on general best practices for handling potent small molecule inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Users must obtain and meticulously follow the SDS provided by their specific supplier before any handling, storage, or disposal of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Due to its potent biological activity, this compound should be handled as a hazardous compound. Engineering controls, such as fume hoods or ventilated enclosures, are the primary means of exposure control. Personal Protective Equipment (PPE) serves as a critical secondary barrier.

Recommended PPE for Handling this compound

The following table summarizes the recommended PPE for various procedures involving this compound. These recommendations are based on guidelines for handling potent and hazardous drugs.[2][3]

Procedure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquoting Powder Safety glasses with side shields or gogglesTwo pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978)[3][4]Disposable, impermeable lab coat with knit cuffsNIOSH-approved N95 or higher-rated respirator (if not handled in a certified chemical fume hood or powder containment hood)[1]
Preparing Stock Solutions Chemical splash goggles or a face shield over safety glassesTwo pairs of chemotherapy-rated, powder-free nitrile glovesDisposable, impermeable lab coat with knit cuffsNot generally required if performed in a certified chemical fume hood
Cell Culture/In Vitro Assays Standard safety glassesSingle pair of nitrile glovesStandard lab coatNot required
Spill Cleanup Chemical splash goggles and face shieldTwo pairs of heavy-duty nitrile glovesImpermeable gown or coverallsNIOSH-approved respirator with appropriate cartridges

Note: There is no universal glove that protects against all chemicals. Always consult the manufacturer's data for glove compatibility with the specific solvent being used (e.g., DMSO).[5]

Operational Plans: Step-by-Step Handling Procedures

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.

  • Transport: Transport the sealed container in a secondary, shatterproof container to the designated storage area.

  • Storage: Store this compound according to the supplier's instructions. Typically, the solid compound is stored at -20°C, while solutions in solvents like DMSO are stored at -80°C.[6] Store in a locked, secure location with access limited to authorized personnel.

Preparation of Stock Solutions (in a Chemical Fume Hood)
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Prepare Workspace: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable absorbent pads.

  • Equilibrate: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the required amount of the powdered compound. Use a dedicated spatula and weighing paper. Avoid creating dust.

  • Dissolving: Add the appropriate solvent (e.g., DMSO) to the vessel containing the powder.[6] Cap and mix gently until fully dissolved. Sonication may be recommended by the supplier.[6]

  • Aliquoting: Dispense the stock solution into clearly labeled, dated, and sealed vials for storage.

  • Decontamination: Wipe down all surfaces, containers, and equipment with an appropriate deactivating solution (e.g., 70% ethanol followed by a mild detergent) and dispose of all waste as hazardous.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.[3]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Unused Compound/Solutions Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by EHS.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a dedicated, puncture-proof hazardous waste container lined with a plastic bag.
Contaminated PPE (gloves, lab coats) Place in a designated hazardous waste bag immediately after use.
Spill Debris All materials used for spill cleanup must be collected in a sealed hazardous waste container.

Disposal Protocol:

  • Segregate: Keep this compound waste separate from other chemical and biological waste streams.

  • Label: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any associated hazards.

  • Storage: Store waste containers in a designated, secure satellite accumulation area.

  • Collection: Arrange for pickup and disposal through your institution's EHS office, following all local, state, and federal regulations.

This compound Signaling Pathway

This compound is a potent inhibitor of the Janus kinase (JAK) family, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from a wide array of cytokines and growth factors, thereby regulating processes like immunity, cell proliferation, and differentiation.[7] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment P_JAK P-JAK (Active) JAK->P_JAK 3. JAK Autophosphorylation (Activation) P_STAT P-STAT P_JAK->Receptor P_JAK->STAT 6. STAT Phosphorylation STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 7. STAT Dimerization DNA DNA STAT_Dimer->DNA 8. Nuclear Translocation Jak_IN_21 This compound Jak_IN_21->P_JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Immunity, etc.) DNA->Gene_Transcription 9. Binds to DNA & Initiates Target Gene Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.